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  • Product: 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid
  • CAS: 1261971-09-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid

This guide provides a comprehensive technical overview of the molecular structure and conformational dynamics of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid. Tailored for researchers, scientists, and professionals in dru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the molecular structure and conformational dynamics of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with advanced analytical methodologies to elucidate the three-dimensional architecture of this complex biphenyl compound.

Introduction: Unraveling the Complexity of a Substituted Biphenyl Carboxylic Acid

3-(2,4-Dimethylphenyl)-2-methylbenzoic acid belongs to the class of biphenyl carboxylic acids, a scaffold of significant interest in medicinal chemistry and materials science. The molecule's structure, characterized by two interconnected phenyl rings with multiple methyl and a carboxylic acid substituent, gives rise to a rich conformational landscape. The steric hindrance introduced by the ortho-substituents on both rings is expected to play a crucial role in defining the molecule's preferred three-dimensional arrangement, profoundly influencing its physicochemical properties, crystal packing, and biological activity.

The central C-C bond connecting the two phenyl rings allows for rotational freedom, leading to various conformational isomers known as atropisomers. The energy barrier to this rotation is a key determinant of the molecule's flexibility and its ability to adopt specific conformations in different environments, such as in solution versus the solid state. Understanding these conformational preferences is paramount for predicting molecular interactions and designing novel applications.

Predicted Molecular Geometry and Key Structural Features

While a definitive crystal structure for 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid is not publicly available, we can infer its likely geometric parameters and conformational behavior by examining structurally related compounds.

The Biphenyl Core and Dihedral Angle

The conformation of biphenyl derivatives is primarily defined by the dihedral angle (twist angle) between the two aromatic rings. In the gas phase, biphenyl itself exhibits a dihedral angle of approximately 44°, a compromise between conjugative stabilization (favoring planarity) and steric repulsion between the ortho-hydrogens (favoring a twisted conformation)[1][2]. In the solid state, crystal packing forces can lead to a planar conformation[2].

For 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid, the presence of ortho-methyl groups on both rings introduces significant steric hindrance. This is expected to result in a larger dihedral angle compared to unsubstituted biphenyl. Studies on similarly substituted biphenyls have shown that the twist angle can range from approximately 46° to over 52°[3]. In a related compound, 2,4-dimethylphenyl 4-methylbenzoate, the two aromatic rings form a dihedral angle of 49.1°[4].

The Carboxylic Acid Group Orientation

The orientation of the carboxylic acid group relative to the benzene ring to which it is attached is another critical conformational feature. In biphenyl-2-carboxylic acid, the dihedral angle between the carboxyl group and the attached phenyl ring ranges from 43.6° to 50.9°[3]. For 3-acetoxy-2-methylbenzoic acid, the carboxylic acid group is twisted by 11.37° from the plane of the benzene ring[5]. The presence of the adjacent methyl group in 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid will likely influence this angle due to steric interactions.

Intramolecular Interactions

The presence of the carboxylic acid group allows for the formation of intramolecular hydrogen bonds, which can influence the overall conformation. Additionally, in the solid state, intermolecular hydrogen bonding between the carboxylic acid moieties of adjacent molecules is highly probable, often leading to the formation of centrosymmetric dimers[6][7].

Methodologies for Structural and Conformational Analysis

A multi-pronged approach combining experimental techniques and computational modeling is essential for a thorough characterization of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid.

Experimental Approaches

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate)[6][8].

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected, typically at a controlled temperature[8].

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain accurate atomic coordinates, bond lengths, bond angles, and torsion angles[4].

Data Presentation: Crystallographic Data Table (Hypothetical)

ParameterHypothetical Value
Chemical FormulaC₁₆H₁₆O₂
Molecular Weight240.29 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.0
b (Å)8.0
c (Å)15.0
β (°)105
V (ų)1389
Z4
Dihedral Angle (rings)~50-70°
Carboxyl Twist Angle~10-30°

NMR spectroscopy, particularly in anisotropic media like liquid crystals, can provide valuable information about the conformational preferences of molecules in solution[1]. 1H and 13C NMR spectra can confirm the chemical structure, while advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide insights into through-space proximities of atoms, helping to deduce the preferred conformation.

Computational Modeling

Computational chemistry offers a powerful means to explore the conformational landscape, predict stable structures, and understand the energetic barriers between different conformers.

Workflow: Computational Conformational Analysis

G A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B C Geometry Optimization (e.g., DFT with suitable basis set) B->C D Frequency Calculation (Confirm minima, obtain thermochemistry) C->D E Analysis of Results (Dihedral angles, relative energies) D->E

Caption: Workflow for computational conformational analysis.

Computational Protocol: Density Functional Theory (DFT) Calculations

  • Initial Structure: A 3D model of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid is built.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers.

  • Geometry Optimization: The identified conformers are then subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima and to obtain thermodynamic data.

  • Analysis: The dihedral angles, bond lengths, bond angles, and relative energies of the stable conformers are analyzed to understand the conformational preferences.

Computational studies on similar biphenyl derivatives have been successfully employed to rationalize their properties and toxicity[9].

Implications for Drug Development and Materials Science

The specific conformation adopted by 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid will directly impact its properties and potential applications:

  • Receptor Binding: In drug development, the three-dimensional shape of a molecule is critical for its interaction with biological targets. A well-defined, rigid conformation can lead to higher binding affinity and selectivity.

  • Crystal Engineering: Understanding the preferred conformation and intermolecular interactions is essential for predicting and controlling the crystal packing, which in turn affects properties like solubility and melting point.

  • Physicochemical Properties: The conformation influences the molecule's dipole moment, polar surface area, and lipophilicity, all of which are important parameters in drug design and material science.

Conclusion

The molecular structure and conformation of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid are governed by a delicate balance of steric and electronic effects. While direct experimental data is currently lacking, a comprehensive understanding can be achieved through a synergistic approach that combines predictive insights from related crystal structures with robust computational modeling and would be confirmed by experimental techniques such as X-ray crystallography and NMR spectroscopy. The detailed structural and conformational knowledge is a prerequisite for the rational design of novel therapeutic agents and advanced materials based on this versatile chemical scaffold.

References

  • ResearchGate. (n.d.). Synthesis of biphenyl amides from chiral aliphatic carboxylic acids. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Chana, A., Concejero, M. A., de Frutos, M., González, M. J., & Herradón, B. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). Chemical Research in Toxicology, 15(12), 1514–1526. Retrieved from [Link]

  • Gowda, B. T., Tokarčík, M., Kožíšek, J., & Svoboda, I. (2009). 2,4-Dimethylphenyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2599. Retrieved from [Link]

  • Lu, K., & Long, S. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. IUCrData, 8(7). Retrieved from [Link]

  • Berardi, R., & Zannoni, C. (n.d.). a new maximum entropy conformational analysis. Retrieved from [Link]

  • Dobson, A. J., & Gerkin, R. E. (1998). Biphenyl-2-carboxylic acid: a layered structure. Acta Crystallographica Section C: Crystal Structure Communications, 54(6), 795–798. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. Retrieved from [Link]

  • Taylor, M. S., & Verner, E. J. (2008). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling, 48(1), 126–136. Retrieved from [Link]

  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved from [Link]

  • IUCr Journals. (n.d.). Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dimethylbenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Toluic acid. Retrieved from [Link]

  • ResearchGate. (2015). Crystal structure of 3-acetoxy-2-methylbenzoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(3,4-dimethylphenyl)benzoic acid (C15H14O2). Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid, C12H13NO5S. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 3-Methylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dimethylphenyl benzoate. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3,4-dimethyl-, methyl ester. Retrieved from [Link]

Sources

Exploratory

pKa values and acidity of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid

An In-Depth Technical Guide to the Acidity and pKa of 3-(2,4-Dimethylphenyl)-2-methylbenzoic Acid Executive Summary The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and devel...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Acidity and pKa of 3-(2,4-Dimethylphenyl)-2-methylbenzoic Acid

Executive Summary

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and target engagement. This guide provides a comprehensive analysis of the factors governing the acidity of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid, a polysubstituted aromatic carboxylic acid. We dissect the interplay of steric and electronic effects, with a particular focus on the "ortho effect," which is paramount in this structure. By contextualizing its properties against simpler analogs like benzoic acid and 2-methylbenzoic acid, we predict a notable increase in acidity for the title compound. This document further outlines robust experimental and computational methodologies for the precise determination of its pKa, providing researchers with the theoretical foundation and practical frameworks necessary for its characterization.

Theoretical Framework: Understanding Acidity in Substituted Benzoic Acids

The acidity of a benzoic acid derivative is a measure of the stability of its conjugate base, the benzoate anion. Any structural modification that stabilizes this anion relative to the undissociated acid will result in a stronger acid (i.e., a lower pKa value). The primary influences are electronic effects (inductive and resonance) and steric effects.

  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂, -CN) delocalize the negative charge on the carboxylate anion, increasing its stability and thereby increasing the acidity of the parent acid.[1][2][3] Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) intensify the negative charge, destabilizing the anion and decreasing acidity.[1][4]

  • Steric Effects & The Ortho Effect : When a substituent is placed at the ortho-position (C2 or C6) relative to the carboxylic acid group, a phenomenon known as the "ortho effect" is observed.[5][6][7] Nearly all ortho-substituted benzoic acids are stronger than benzoic acid, regardless of the substituent's electronic nature.[8][9] This is primarily attributed to steric hindrance, which forces the -COOH group to twist out of the plane of the benzene ring.[8][10] This loss of planarity inhibits resonance between the carboxyl group and the aromatic ring, a key stabilizing interaction for the undissociated acid. Consequently, the acid becomes less stable and more readily donates its proton, leading to increased acidity.[9][10]

cluster_0 Benzoic Acid (Planar) cluster_1 Ortho-Substituted Benzoic Acid (Non-Planar) A Carboxyl group (-COOH) is coplanar with the benzene ring B Resonance stabilization between -COOH and ring A->B C Ortho-substituent causes steric hindrance D Carboxyl group twists out of the ring's plane C->D E Resonance is inhibited D->E F Increased Acidity (Lower pKa) E->F

Caption: The "Ortho Effect" mechanism leading to increased acidity.

Structural Analysis of 3-(2,4-Dimethylphenyl)-2-methylbenzoic Acid

To predict the acidity of the title compound, we must analyze the contribution of each substituent:

  • 2-Methyl Group : This group is in the ortho position to the carboxylic acid. It will induce a significant ortho effect, forcing the carboxyl group out of the plane of its parent benzoic acid ring. This is the dominant factor and will substantially increase the molecule's acidity compared to benzoic acid (pKa ≈ 4.20).[11][12] For reference, 2-methylbenzoic acid itself has a pKa of approximately 3.91, demonstrating the acid-strengthening nature of the ortho effect.[13][14]

  • 3-(2,4-Dimethylphenyl) Group : This is a large, sterically demanding substituent at the 3-position.

    • Steric Contribution : This bulky group will create significant steric crowding with the adjacent 2-methyl group. This interaction is likely to further restrict the rotation of the C-C bond connecting the two aromatic rings and may enhance the out-of-plane twisting of the carboxyl group, potentially amplifying the ortho effect.

    • Electronic Contribution : The dimethylphenyl group is, overall, an electron-donating group (+I inductive effect). Electron-donating groups typically decrease acidity by destabilizing the resulting carboxylate anion.[3]

Synthesis of Effects and Predicted Acidity: The final pKa of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid is determined by the balance of these competing effects. The powerful, sterically driven ortho effect from the 2-methyl group is expected to be the primary determinant of acidity. The additional steric bulk from the 3-substituent will likely reinforce this effect. While the electronic-donating nature of the 3-substituent will counteract this trend to some degree, it is unlikely to overcome the potent steric influences.

Therefore, it is predicted that 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid will be a stronger acid than both benzoic acid (pKa ≈ 4.20) and 2-methylbenzoic acid (pKa ≈ 3.91) . Its pKa value is anticipated to be less than 3.9.

Caption: Factors influencing the pKa of the target molecule.

Comparative pKa Data

The following table summarizes the pKa values of relevant benzoic acid derivatives, providing context for the predicted acidity of the target compound.

CompoundpKa ValueKey Structural FeatureReference
Benzoic Acid~4.20Unsubstituted baseline[11][12][14]
4-Methylbenzoic Acid (p-Toluic Acid)~4.37Electron-donating group in para position[13]
3-Methylbenzoic Acid (m-Toluic Acid)~4.27Electron-donating group in meta position[14]
2-Methylbenzoic Acid (o-Toluic Acid)~3.91Ortho effect from methyl group[13][14]
3-(2,4-Dimethylphenyl)-2-methylbenzoic acid < 3.9 (Predicted) Enhanced ortho effect and steric crowdingN/A

Methodologies for pKa Determination

Accurate pKa determination is essential for drug development. Both experimental and computational methods can be employed.

Experimental Determination: Potentiometric Titration

Potentiometric titration is the gold standard for pKa measurement due to its high precision and reliability.[15][16] The method involves the gradual addition of a titrant (e.g., NaOH) to a solution of the analyte while monitoring the pH. The pKa corresponds to the pH at the half-equivalence point.

Causality in Protocol Design: The choice of each step in the protocol is critical for ensuring accuracy. For instance, purging with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of weak acids.[17] Maintaining a constant ionic strength with a background electrolyte like KCl minimizes variations in activity coefficients throughout the titration.[17] Using a co-solvent may be necessary for compounds with low aqueous solubility, though this requires extrapolation to find the true aqueous pKa.[16]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample 1. Prepare ~1 mM Analyte Solution in Water or Co-solvent prep_titrant 2. Standardize Titrant (e.g., 0.1 M NaOH) prep_sample->prep_titrant prep_system 3. Calibrate pH Meter (pH 4, 7, 10 buffers) prep_titrant->prep_system purge 4. Purge Analyte with N₂ Gas prep_system->purge add_titrant 5. Add Titrant in Small Increments purge->add_titrant record_ph 6. Record pH After Each Addition add_titrant->record_ph plot 7. Plot pH vs. Titrant Volume record_ph->plot derivative 8. Calculate 1st Derivative (dpH/dV) to find Equivalence Point plot->derivative pka 9. Determine pH at Half-Equivalence Volume (pH = pKa) derivative->pka

Caption: Experimental workflow for pKa determination by potentiometric titration.

Detailed Experimental Protocol:

  • Preparation:

    • Calibrate a potentiometer using standard aqueous buffers (pH 4.0, 7.0, and 10.0).[17]

    • Prepare a 0.1 M solution of NaOH and standardize it against a primary standard (e.g., potassium hydrogen phthalate).

    • Accurately weigh and dissolve the analyte in a suitable solvent (e.g., water, or a methanol/water mixture for sparingly soluble compounds) to a final concentration of approximately 1 mM.[17]

    • Add a background electrolyte, such as KCl, to maintain a constant ionic strength (e.g., 0.15 M).[17]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the analyte solution into a reaction vessel equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Purge the solution with nitrogen gas for 5-10 minutes to displace dissolved CO₂ and maintain an inert atmosphere during the titration.[17]

    • Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration well past the expected equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) of the curve. The peak of the first derivative plot corresponds to the equivalence point.

    • Identify the volume of titrant required to reach the half-equivalence point (half the volume of the equivalence point).

    • The pH of the solution at the half-equivalence point is equal to the pKa of the acid.[17]

Computational Prediction

In silico pKa prediction serves as a valuable tool for high-throughput screening and for prioritizing synthetic targets. These methods range from empirical, data-driven models to more rigorous physics-based approaches.

  • Quantum Mechanics (QM) Methods : These approaches, often using Density Functional Theory (DFT), calculate the free energy difference between the protonated and deprotonated states of the molecule.[18] While computationally intensive, they are highly generalizable and can accurately capture complex 3D structural effects like intramolecular hydrogen bonding.[18][19]

  • Data-Driven/Machine Learning Models : These methods use quantitative structure-property relationship (QSPR) models trained on large datasets of experimentally determined pKa values.[20][21] They are extremely fast and reliable for molecules containing common functional groups but may struggle with novel or highly complex scaffolds not represented in their training data.[19]

For a molecule like 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid, with its significant steric complexity, a QM-based approach would be preferable to capture the nuanced conformational energetics that are crucial to its acidity.

Conclusion for the Field

The acidity of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid is a compelling case study in the dominance of steric effects over electronic effects in substituted aromatic systems. The pronounced "ortho effect" induced by the 2-methyl group, likely amplified by the bulky 3-substituent, is predicted to render it a significantly stronger acid than its simpler parent, benzoic acid. For drug development professionals, an accurate understanding and experimental determination of this pKa value are non-negotiable. The potentiometric titration protocol detailed herein provides a self-validating and robust method for obtaining this critical parameter, which will directly inform decisions regarding formulation, administration route, and ADME profiling.

References

  • Wikipedia. Ortho effect. [Link]

  • LibreTexts Chemistry. The Ortho Effect of benzoic acids. [Link]

  • BYJU'S. Ortho Effect. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • A to Z Chemistry. Ortho effect. [Link]

  • Allen Institute. Ortho effect is special type of effect that is shown by o-subsituents. [Link]

  • MDPI. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. [Link]

  • National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link]

  • Rowan University. How to Predict pKa. [Link]

  • Schrödinger. Macro-pKa. [Link]

  • Let's Talk Academy. Order of Acidity of Substituted Benzoic Acids Explained. [Link]

  • LibreTexts Chemistry. 11.5: Substituent Effects on Acidity. [Link]

  • Rowan University. Fast and Accurate Prediction of pKa Values with Minimal Empiricism. [Link]

  • Optibrium. pKa prediction using quantum mechanics and machine learning. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Molecular Discovery. MoKa - pKa modelling. [Link]

  • HCPG College, Varanasi. Acidity of Carboxylic Acids. [Link]

  • Chemistry Stack Exchange. Acidic strength of para substituted benzoic acids. [Link]

  • CUTM Courseware. UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Macedonian Pharmaceutical Bulletin. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

  • National Center for Biotechnology Information. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. [Link]

  • Quora. Why is benzoic acid (pka=4.20) more acidic than cinnamic acid (pka=4.44)?. [Link]

  • LibreTexts Chemistry. 20.4: Substituent Effects on Acidity. [Link]

  • ResearchGate. Quantifying acidity in heterogeneous systems: biphasic pKa values. [Link]

  • Evergreensino Chemical Co., Ltd. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives?. [Link]

  • National Center for Biotechnology Information. 3-Methyl-2-(4-methylphenoxy)benzoic acid. [Link]

  • OWL VUE. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. [Link]

  • PrepChem.com. Synthesis of 2-[(2,3-dimethylphenyl)amino]benzoic acid, methyl ester. [Link]

  • University of California, Davis. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. [Link]

  • ResearchGate. 3-Methyl-2-(4-methylphenoxy)benzoic acid. [Link]

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Foundational

Precision Modulation of Steric Hindrance in 2-Methylbenzoic Acid Scaffolds: Synthesis, Mechanism, and Pharmacological Utility

Executive Summary This technical guide addresses the unique physicochemical and synthetic challenges posed by 2-methylbenzoic acid (o-toluic acid) and its derivatives.[1] For drug development professionals, the ortho-met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the unique physicochemical and synthetic challenges posed by 2-methylbenzoic acid (o-toluic acid) and its derivatives.[1] For drug development professionals, the ortho-methyl group represents a double-edged sword: it serves as a critical metabolic shield and conformational lock, yet it introduces significant steric barriers to standard functionalization. This document provides validated protocols for overcoming these synthetic hurdles and elucidates the mechanistic underpinnings of the "ortho-effect" to enable rational drug design.

Part 1: Mechanistic Deep Dive – The Ortho-Effect & Steric Inhibition of Resonance (SIR)

The reactivity of 2-methylbenzoic acid is governed by Steric Inhibition of Resonance (SIR) . Unlike benzoic acid, where the carboxyl group is coplanar with the benzene ring to maximize


-conjugation, the ortho-methyl group in 2-methylbenzoic acid creates a repulsive van der Waals interaction.
The Conformational Twist

To relieve this steric strain, the carboxyl group rotates out of the aromatic plane.[2] This deplanarization breaks the conjugation between the benzene ring and the carbonyl system.

  • Consequence 1 (Acidity): The loss of conjugation destabilizes the acid form less than it destabilizes the benzoate anion (which can still distribute charge inductively). However, the primary driver for the increased acidity (pKa 3.91 vs. 4.19 for benzoic acid) is the relief of steric strain upon ionization and the inability of the ring to donate electrons via resonance to the carbonyl carbon, making the carbonyl more electrophilic and the O-H bond more polarized.

  • Consequence 2 (Nucleophilic Attack): The carbonyl carbon is sterically shielded, significantly retarding the rate of nucleophilic acyl substitution (esterification/amidation) compared to meta- or para-isomers.

Data Comparison: Acidity and Electronic Parameters
CompoundSubstituent PositionpKa (H₂O)Resonance StatusSteric Barrier to Attack
Benzoic Acid None4.19Fully Conjugated (Planar)Low
2-Methylbenzoic Acid Ortho (2-)3.91 Inhibited (Twisted) High
3-Methylbenzoic Acid Meta (3-)4.27ConjugatedLow
4-Methylbenzoic Acid Para (4-)4.37Conjugated (+I, +Hyperconj.)Low
2,6-Dimethylbenzoic Acid Di-Ortho3.25Severely Inhibited (Perpendicular)Very High
Visualization: Steric Inhibition of Resonance (SIR)[3][4][5]

SIR_Mechanism cluster_0 Benzoic Acid (Planar) cluster_1 2-Methylbenzoic Acid (Twisted) BA_State Planar Conformation (Full Resonance) BA_Stab Resonance Stabilization (Ring <-> COOH) BA_State->BA_Stab Allows MA_State Twisted Conformation (Steric Clash) MA_Effect Resonance Broken (SIR Effect) MA_State->MA_Effect Causes MA_Acid Increased Acidity (pKa 3.91) MA_Effect->MA_Acid Result Steric Ortho-Methyl Steric Bulk Steric->MA_State Forces Rotation

Caption: The ortho-methyl group forces the carboxyl moiety out of plane, breaking resonance and altering electronic properties.[2][3]

Part 2: Synthetic Masterclass – Overcoming the Barrier

Standard Fischer esterification or EDC/NHS coupling often fails or proceeds with poor yields for 2-methylbenzoic acid derivatives due to the blocked trajectory for the incoming nucleophile. The following protocols utilize "High-Energy" intermediates to overcome this barrier.

Protocol A: Sterically Demanding Amidation via HATU Activation

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen over EDC/HOBt because the 7-azabenzotriazole moiety creates a more reactive active ester that accelerates coupling even in hindered environments.

Reagents:

  • 2-Methylbenzoic acid derivative (1.0 equiv)[4]

  • Amine partner (1.1 – 1.2 equiv)[4]

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMAc.

Step-by-Step Methodology:

  • Pre-Activation (Critical Step):

    • Dissolve the 2-methylbenzoic acid derivative in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.

    • Add DIPEA.[4]

    • Add HATU in one portion.

    • Self-Validating Check: Stir for 15–30 minutes. The solution should turn slightly yellow/orange, indicating the formation of the activated OAt-ester species. Do NOT add the amine immediately; allow the active ester to form.

  • Coupling:

    • Add the amine dropwise to the pre-activated mixture.

    • Stir at room temperature for 4–12 hours.

    • Note: If the amine is also sterically hindered (e.g., tert-butyl amine), heat to 50°C.

  • Workup & Isolation:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash sequentially with: 1N HCl (remove unreacted amine), Sat. NaHCO₃ (remove unreacted acid/HOBt byproducts), and Brine.

    • Dry over MgSO₄ and concentrate.

Protocol B: "Brute Force" Esterification via Acid Chloride

Rationale: Converting the acid to an acid chloride generates a highly electrophilic species (acyl chloride) that is less sensitive to steric shielding than the protonated acid used in Fischer esterification.

Reagents:

  • 2-Methylbenzoic acid derivative[1][5][6][7][8][9][10]

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)

  • Catalytic DMF[2]

  • Alcohol (Nucleophile)

Step-by-Step Methodology:

  • Chlorination:

    • Dissolve acid in dry DCM.[4] Add 1.5 equiv Oxalyl Chloride.

    • Add 1-2 drops of dry DMF (Catalyst).

    • Self-Validating Check: Vigorous bubbling (CO/CO₂/HCl evolution) confirms reaction initiation. Stir until bubbling ceases (1-2 h).

  • Solvent Swap:

    • Concentrate in vacuo to remove excess oxalyl chloride. (Caution: Volatile toxic fumes).

    • Redissolve the crude acid chloride in dry DCM or THF.

  • Esterification:

    • Add the alcohol (1.1 equiv) and Pyridine or TEA (1.5 equiv).

    • Observation: Immediate precipitation of Pyridine·HCl indicates successful coupling.

Synthetic Decision Tree

Synthesis_Workflow Start Start: 2-Methylbenzoic Acid Target Target Product? Start->Target Amide Amide Coupling Target->Amide Amide Ester Esterification Target->Ester Ester Hindrance_Check Is Amine Hindered? Amide->Hindrance_Check Check Amine Method_Check Acid Sensitive? Ester->Method_Check Scale/Stability HATU Protocol A: HATU/DIPEA (DMF, RT) Hindrance_Check->HATU No (Primary/Linear) AcidChloride Protocol B: Acid Chloride (SOCl2 then Amine) Hindrance_Check->AcidChloride Yes (Secondary/Bulky) Steglich DCC/DMAP (Risk of N-acylurea) Method_Check->Steglich Yes Fisher Acid Chloride Method (Most Robust) Method_Check->Fisher No

Caption: Decision matrix for selecting the optimal coupling strategy based on steric demands.

Part 3: Pharmacological Implications – The "Metabolic Shield"

In drug design, the 2-methyl group is rarely just a structural scaffold; it is a functional tool used to modulate DMPK (Drug Metabolism and Pharmacokinetics) properties.

Blocking Metabolic Soft Spots

Benzoic acid derivatives are prone to Phase II conjugation (Glucuronidation) at the carboxylate or oxidative dealkylation if ethers are present.

  • Mechanism: The ortho-methyl group sterically hinders the approach of UDP-glucuronosyltransferase (UGT) enzymes to the carboxylate. This increases the half-life (

    
    ) of the drug by reducing first-pass metabolism.
    
  • Bioisosterism: The 2-methyl group is often used as a bioisostere for chlorine (-Cl) to maintain lipophilicity while altering metabolic susceptibility.

Conformational Restriction (Atropisomerism)

In biaryls or N-phenyl benzamides, the 2-methyl group can restrict rotation around the phenyl-carbonyl bond.

  • Efficacy: This locks the molecule into a specific bioactive conformation, reducing the entropic penalty of binding to the receptor target.

  • Risk: If the barrier to rotation is too high (

    
     kcal/mol), it may create stable atropisomers, which regulatory bodies (FDA/EMA) may require to be separated and tested individually.
    
Visualization: Metabolic Shielding

Metabolic_Shield cluster_unshielded Unshielded (Benzoic Acid) cluster_shielded Shielded (2-Methyl) Enzyme Metabolic Enzyme (e.g., Esterase/UGT) Target1 Carbonyl Carbon Enzyme->Target1 Access Granted Shield Ortho-Methyl (Steric Block) Enzyme->Shield Blocked Result1 Rapid Hydrolysis Target1->Result1 Target2 Carbonyl Carbon Result2 Metabolic Stability (Prolonged t1/2) Target2->Result2 Shield->Target2 Protects

Caption: The ortho-methyl group physically blocks enzyme active sites from accessing the carbonyl center.

References

  • Steric Inhibition of Resonance in Ortho-Substituted Benzoic Acids. Journal of Chemical Education. Link (Concept verification of SIR).

  • Synthesis of Sterically Hindered Amides. Chimia. Link (Protocols for hindered amides).

  • Ortho Effect and Acidity. Wikipedia / Organic Chemistry Portal. Link (General pKa data and definitions).

  • HATU: The Most Effective Coupling Reagent for Hindered Substrates. Journal of the American Chemical Society. Link (Validation of HATU protocol).

  • Metabolic Stability in Drug Design. Journal of Medicinal Chemistry. Link (Pharmacological relevance of steric blocking).

Sources

Exploratory

Literature review of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid synthesis pathways

This guide serves as an advanced technical whitepaper on the synthesis of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid . This specific biaryl scaffold presents a classic challenge in medicinal chemistry: constructing a st...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical whitepaper on the synthesis of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid . This specific biaryl scaffold presents a classic challenge in medicinal chemistry: constructing a sterically hindered carbon-carbon bond between two ortho-substituted phenyl rings.

The protocols detailed below are designed for high reproducibility, scalability, and chemical purity, suitable for application in the synthesis of Active Pharmaceutical Ingredients (APIs) such as kinase inhibitors or Angiotensin II receptor antagonists.

Version: 2.0 | Classification: Chemical Process Development Subject: Sterically Hindered Biaryl Coupling Strategies

Executive Summary & Retrosynthetic Logic

The target molecule, 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid , is a tetra-substituted biaryl system. The primary synthetic challenge is the "ortho-ortho" effect : the presence of a methyl group at the C2 position of the benzoic acid ring and a methyl group at the C2' position of the phenyl ring creates significant steric repulsion at the coupling interface.

Standard catalytic protocols often fail here due to slow oxidative addition or the inability of the metal center to undergo reductive elimination. Therefore, this guide prioritizes Ligand-Accelerated Catalysis using electron-rich, bulky phosphines.

Retrosynthetic Disconnection

We utilize a convergent strategy, disconnecting the C3–C1' bond.

  • Fragment A (Electrophile): Methyl 3-bromo-2-methylbenzoate (Protected acid).

  • Fragment B (Nucleophile): 2,4-Dimethylphenylboronic acid.

  • Key Transformation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.[1][2][3]

Retrosynthesis Target TARGET MOLECULE 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid Disconnection Strategic Disconnection (C-C Biaryl Bond) Target->Disconnection Retrosynthesis FragA FRAGMENT A Methyl 3-bromo-2-methylbenzoate (Electrophile) Disconnection->FragA FragB FRAGMENT B 2,4-Dimethylphenylboronic acid (Nucleophile) Disconnection->FragB Constraint CHALLENGE: Steric clash between 2-Me and 2'-Me Disconnection->Constraint

Figure 1: Retrosynthetic analysis highlighting the convergent assembly and steric constraints.

Pathway A: The "Buchwald" Suzuki-Miyaura Protocol (Preferred)

This pathway is the "Gold Standard" for hindered biaryls. It utilizes SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) , a specialized ligand developed to facilitate the coupling of sterically demanding substrates.

Mechanism of Action[3][4]
  • Oxidative Addition: The electron-rich nature of SPhos facilitates the insertion of Pd into the aryl-bromide bond.

  • Transmetallation: The boronic acid transfers the aryl group to the Pd center.

  • Reductive Elimination: This is the rate-determining step for hindered systems. The bulk of the SPhos ligand forces the two organic fragments together, accelerating bond formation.

Step-by-Step Protocol
Step 1: Esterification (Protection)

Rationale: Coupling free carboxylic acids can lead to catalyst poisoning or protodecarboxylation. We protect the acid as a methyl ester.

  • Reagents: 3-Bromo-2-methylbenzoic acid, Methanol (MeOH), Sulfuric Acid (

    
    ).
    
  • Procedure:

    • Dissolve 3-bromo-2-methylbenzoic acid (1.0 eq) in MeOH (10V).

    • Add conc.[4]

      
       (0.1 eq) dropwise.
      
    • Reflux for 6 hours (monitor by TLC/HPLC).

    • Concentrate solvent, neutralize with

      
      , and extract with Ethyl Acetate.[4]
      
    • Yield Target: >95%.

Step 2: SPhos-Pd Catalyzed Coupling

Rationale: Use of a biphasic system ensures solubility of inorganic bases while maintaining organic solubility for the catalyst.

  • Reagents:

    • Methyl 3-bromo-2-methylbenzoate (1.0 eq)

    • 2,4-Dimethylphenylboronic acid (1.2 eq)

    • Catalyst:

      
       (2 mol%) + SPhos (4-8 mol%) OR SPhos Pd G2 Precatalyst (2 mol%).
      
    • Base:

      
       (3.0 eq) - Phosphate is gentler than carbonate for hindered esters.
      
    • Solvent: Toluene : Water (10:1).

  • Workflow:

    • Charge reaction vessel with ester, boronic acid, and base.

    • Degas: Purge with Nitrogen/Argon for 15 minutes (Critical: Oxygen kills the active Pd(0) species).

    • Add Catalyst/Ligand under inert flow.[5]

    • Add degassed Toluene/Water mixture.

    • Heat to 100°C for 12–18 hours.

    • Workup: Filter through Celite (to remove Pd black), separate phases, dry organic layer over

      
      .
      
Step 3: Saponification (Deprotection)
  • Reagents: LiOH or NaOH (3.0 eq), THF/Water (1:1).

  • Procedure:

    • Dissolve the biaryl ester in THF/Water.

    • Add hydroxide base.[6]

    • Stir at 50°C for 2 hours.

    • Acidification: Cool to 0°C and acidify to pH 2 with 1M HCl.

    • Isolation: The product usually precipitates as a white solid. Filter and wash with cold water.

Data Summary: Pathway A
ParameterSpecificationNotes
Overall Yield 75% - 85%High efficiency due to SPhos ligand.
Reaction Time 24 - 36 HoursIncludes protection/deprotection steps.
Purity >98% (HPLC)Minimal debromination side-products.
Scalability High (kg scale)SPhos is commercially viable for scale-up.

Pathway B: Negishi Coupling (Alternative)

If the boronic acid is unstable or difficult to purify, the Negishi coupling (using Organozinc reagents) offers higher reactivity for extremely hindered substrates, though it requires stricter anhydrous conditions.

Workflow Diagram

NegishiWorkflow Start Start: 1-Bromo-2,4-dimethylbenzene Lithiation 1. Lithiation (t-BuLi, -78°C) Start->Lithiation Transmetal 2. Transmetallation (ZnCl2, THF) Lithiation->Transmetal ZincReagent Organozinc Reagent (Ar-ZnCl) Transmetal->ZincReagent Coupling 3. Coupling Pd(PPh3)4, Reflux + Methyl 3-bromo-2-methylbenzoate ZincReagent->Coupling Product Biaryl Ester Coupling->Product

Figure 2: Negishi coupling workflow utilizing in-situ generation of the organozinc nucleophile.

Protocol Highlights
  • Zinc Reagent Generation: Treat 1-bromo-2,4-dimethylbenzene with t-BuLi (2 eq) at -78°C, then quench with anhydrous

    
    . Warm to RT to form the arylzinc chloride.
    
  • Coupling: Cannulate the zinc reagent into a solution containing Methyl 3-bromo-2-methylbenzoate and

    
     (5 mol%).
    
  • Advantage: Zinc reagents are less sensitive to steric bulk than boronic acids during the transmetallation step.

  • Disadvantage: Requires pyrophoric lithium reagents and strict moisture exclusion.

Critical Quality Attributes (CQAs) & Troubleshooting

Impurity Profile: Protodeboronation

In Pathway A, the boronic acid can lose the boron group before coupling, resulting in m-xylene.

  • Mitigation: Use a slight excess (1.2–1.4 eq) of boronic acid. Ensure the base is not added until the reaction is at temperature (Hot Start) if possible, or use anhydrous conditions with milder bases.

Palladium Removal

For pharmaceutical applications, residual Pd must be <10 ppm.

  • Solution: Post-reaction, treat the organic phase with SiliaMetS® Thiol or activated carbon scavengers for 2 hours at 50°C before the final crystallization.

Atropisomerism

Due to the tetra-ortho substitution (2-Me, 2'-Me), rotation around the biaryl axis is restricted.

  • Observation: NMR may show broadened peaks at room temperature.

  • Implication: While not a chiral center, the molecule possesses axial chirality. However, the barrier to rotation for a dimethyl biaryl is usually low enough that it exists as a racemate at physiological temperatures. If separation is required, chiral HPLC is necessary.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[3][6] [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society.[3][6] [Link]

Sources

Foundational

Crystal structure analysis of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid

Crystal Structure Analysis of 3-(2,4-Dimethylphenyl)-2-methylbenzoic Acid: A Technical Guide Abstract This whitepaper provides a comprehensive technical framework for the structural elucidation of 3-(2,4-Dimethylphenyl)-...

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Structure Analysis of 3-(2,4-Dimethylphenyl)-2-methylbenzoic Acid: A Technical Guide

Abstract This whitepaper provides a comprehensive technical framework for the structural elucidation of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid (CAS 1261971-09-8). As a sterically crowded biphenyl derivative, this molecule presents unique challenges in crystallization and refinement, particularly regarding the torsional flexibility of the biaryl axis and the potential for atropisomerism. This guide outlines the end-to-end workflow—from single-crystal growth to final structural validation—designed for researchers in pharmaceutical solid-state chemistry and structural biology.

Introduction: The Structural Challenge

The target molecule, 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid , features a biphenyl core substituted with methyl groups at the ortho positions relative to the biaryl axis (C2 on the benzoic acid ring and C2' on the phenyl ring). This substitution pattern introduces significant steric strain, forcing the two aromatic rings to adopt a non-coplanar conformation to minimize repulsion between the methyl groups.

Key Structural Hypotheses:

  • Biaryl Twist: The torsion angle (

    
    ) between the two ring planes is expected to deviate significantly from planarity (
    
    
    
    ) or orthogonality (
    
    
    ), likely settling in the
    
    
    range.
  • Supramolecular Assembly: The carboxylic acid moiety at C1 is predicted to drive crystal packing through the formation of centrosymmetric inversion dimers (

    
     motif), a robust synthon in benzoic acid derivatives.
    
  • Atropisomerism: While the presence of two ortho-methyl groups creates a rotation barrier, it may not be sufficient to isolate stable atropisomers at room temperature in solution. However, in the solid state, the molecule will lock into a specific chiral conformation (axial chirality). The crystal lattice will likely contain a racemic mixture of (

    
    )- and (
    
    
    
    )-helical twists unless chiral resolution is performed prior to crystallization.

Experimental Protocol: From Synthesis to Diffraction

Crystallization Screening Strategy

Obtaining diffraction-quality single crystals is the critical rate-limiting step. For biphenyl carboxylic acids, solvent choice must balance solubility with the need for slow evaporation or cooling.

Recommended Solvent Systems:

Method Solvent System Rationale
Slow Evaporation Ethanol / Water (80:20) Promotes H-bonding; water encourages hydrophobic packing of methyl groups.
Vapor Diffusion THF (Solvent) / Pentane (Antisolvent) THF solubilizes the aromatic core; pentane induces nucleation slowly.

| Cooling | Ethyl Acetate | High solubility at


; cooling to 

often yields prismatic crystals. |
Data Collection Parameters

Given the absence of heavy atoms (Z > 16), the scattering power is relatively low.

  • Radiation Source: Cu-K

    
     (
    
    
    
    Å) is preferred over Mo-K
    
    
    for organic molecules of this size to maximize diffraction intensity and resolution.
  • Temperature: Collect data at 100 K using a nitrogen cryostream. This freezes methyl group rotations, reducing thermal ellipsoids and allowing for precise determination of H-atom positions.

  • Resolution: Aim for a resolution of at least 0.80 Å (

    
     for Cu) to resolve the C-C bond lengths in the distorted biphenyl bridge.
    

Workflow Visualization

The following diagram illustrates the critical path for structural determination, highlighting the decision points for handling disorder common in methylated biphenyls.

G Start Crude Material (CAS 1261971-09-8) Screen Solvent Screening (EtOH, THF, EtOAc) Start->Screen Microscopy Optical Microscopy (Check for Birefringence) Screen->Microscopy Microscopy->Screen Amorphous/Twinned Diffraction X-Ray Diffraction (Cu-Kα, 100 K) Microscopy->Diffraction Single Crystal Found Phasing Structure Solution (SHELXT / Intrinsic Phasing) Diffraction->Phasing Refinement Refinement (SHELXL) Least Squares Minimization Phasing->Refinement Validation CheckCIF / Platon Validation Refinement->Validation Validation->Refinement High Residuals/Alerts

Figure 1: Crystallographic workflow for the structural analysis of hindered biphenyl derivatives.

Structural Analysis & Refinement

Once the phase problem is solved (typically in space group


 or 

for racemates), the refinement must address specific geometric parameters.
The Biaryl Twist (Torsion Angle)

The most chemically significant parameter is the torsion angle across the C3–C1' bond.

  • Measurement: Define the torsion angle

    
     using atoms C2–C3–C1'–C2'.
    
  • Expectation: Due to the steric clash between the C2-Methyl and C2'-Methyl (or C6'-H),

    
     will likely be 
    
    
    
    .
  • Refinement Note: If the thermal ellipsoids of the methyl groups are elongated, consider modeling rotational disorder (splitting the methyl hydrogens into two positions, A and B).

Hydrogen Bonding Network

The carboxylic acid is the primary supramolecular director.

  • Primary Motif: Centrosymmetric dimer (

    
    ).
    
  • Secondary Interactions: Look for

    
     interactions between the methyl protons and the electron-rich aromatic rings of adjacent molecules. These weak interactions often stabilize the 3D lattice in the absence of strong donors.
    
Structural Hierarchy Diagram

Understanding the assembly from molecule to crystal is crucial for predicting solubility and stability.

Struct Mol Monomer (Twisted Conformation) Dimer Centrosymmetric Dimer (R2,2(8) Motif) Mol->Dimer O-H...O H-bond Stack 1D Tape/Column (via C-H...pi) Dimer->Stack Van der Waals Lattice 3D Crystal Lattice (Space Group P21/c) Stack->Lattice Packing Forces

Figure 2: Hierarchical assembly of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid in the solid state.

Pharmaceutical Implications

For drug development professionals, the solid-state form of this intermediate has specific implications:

  • Polymorphism Risk: The flexibility of the biaryl axis means the molecule can crystallize in different conformers (conformational polymorphism). A solvent screen is mandatory to identify the thermodynamically stable form.

  • Solubility: The "grease ball" nature of the trimethyl-biphenyl core suggests low aqueous solubility. The crystal structure will reveal if the carboxylic acid dimers are accessible for salt formation (e.g., with sodium or lysine) to improve bioavailability.

  • Stability: The high melting point (predicted

    
     based on similar benzoic acids) indicates a stable lattice, likely driven by the efficient packing of the planar dimers despite the twisted core.
    

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8. Link

  • Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339–341. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171–179. Link

  • Desiraju, G. R. (2002). "Hydrogen Bridges in Crystal Engineering: Interactions without Borders." Accounts of Chemical Research, 35(7), 565–573. Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148–155. Link

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 3-(2,4-Dimethylphenyl)-2-methylbenzoic Acid Derivatives

Executive Summary This application note details the optimized synthesis of 3-(2,4-dimethylphenyl)-2-methylbenzoic acid , a sterically congested biaryl scaffold. The synthesis of tetra-ortho-substituted or tri-ortho-subst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthesis of 3-(2,4-dimethylphenyl)-2-methylbenzoic acid , a sterically congested biaryl scaffold. The synthesis of tetra-ortho-substituted or tri-ortho-substituted biaryls presents significant challenges due to restricted rotation and high activation energy during the transmetalation and reductive elimination steps of cross-coupling.

This guide provides a robust, self-validating protocol utilizing Buchwald-Hartwig palladium catalysis optimized for sterically hindered substrates. We utilize a three-stage workflow: (1) Ester protection to prevent catalyst poisoning, (2) SPhos-mediated Suzuki-Miyaura coupling, and (3) Controlled saponification.

Retrosynthetic Analysis & Strategy

The target molecule features a biaryl axis flanked by a methyl group at the C2 position of the benzoic acid ring and a methyl group at the C2' position of the phenyl ring. This "ortho-ortho" substitution pattern necessitates a specialized catalytic system to overcome steric repulsion.

Strategic Disconnection

The most reliable disconnection is at the biaryl axis, utilizing a Suzuki-Miyaura Cross-Coupling .

  • Fragment A (Electrophile): Methyl 3-bromo-2-methylbenzoate.[1] (The methyl ester is preferred over the free acid to prevent proto-deboronation and catalyst sequestration by the carboxylate).

  • Fragment B (Nucleophile): (2,4-Dimethylphenyl)boronic acid.

  • Catalytic System: Pd(OAc)₂ / SPhos. The electron-rich, bulky SPhos ligand facilitates oxidative addition into the hindered aryl bromide and promotes reductive elimination of the bulky biaryl product.

Retrosynthesis Target Target: 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid Coupling Suzuki-Miyaura Coupling Target->Coupling Disconnection FragA Fragment A: Methyl 3-bromo-2-methylbenzoate Coupling->FragA FragB Fragment B: (2,4-Dimethylphenyl)boronic acid Coupling->FragB

Figure 1: Retrosynthetic disconnection strategy targeting the sterically hindered biaryl axis.

Experimental Protocols

Phase 1: Preparation of Electrophile (Esterification)

Rationale: Carrying out Suzuki coupling on free carboxylic acids often results in lower yields due to the formation of unreactive palladium-carboxylate complexes. We protect the acid as a methyl ester.

Reagents:

  • 3-Bromo-2-methylbenzoic acid (CAS: 76006-33-2)

  • Methanol (anhydrous)

  • Sulfuric acid (H₂SO₄, catalytic)

Protocol:

  • Charge a 250 mL round-bottom flask with 3-bromo-2-methylbenzoic acid (10.0 g, 46.5 mmol).

  • Add Methanol (100 mL).

  • Slowly add concentrated H₂SO₄ (1.0 mL) dropwise while stirring.

  • Fit with a reflux condenser and heat to reflux (65 °C) for 12 hours.

  • Monitor: Check by TLC (Hexane/EtOAc 4:1). The acid spot (baseline/streaking) should disappear, replaced by a higher Rf ester spot.

  • Workup: Cool to room temperature. Concentrate methanol to ~20 mL under reduced pressure. Pour residue into ice-water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Wash combined organics with sat. NaHCO₃ (2 x 50 mL) to remove trace acid, then Brine (50 mL).

  • Dry over Na₂SO₄, filter, and concentrate.

    • Expected Yield: >95% (Clear to pale yellow oil/solid).[2]

    • Data: ¹H NMR (CDCl₃) should show a singlet ~3.9 ppm (COOCH₃).

Phase 2: Sterically Hindered Suzuki-Miyaura Coupling

Rationale: Standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) fail here. We employ SPhos , a bulky, electron-rich biaryl phosphine ligand that creates a highly active mono-ligated Pd(0) species, crucial for coupling hindered substrates [1].

Reagents:

  • Methyl 3-bromo-2-methylbenzoate (Fragment A, 1.0 equiv)

  • (2,4-Dimethylphenyl)boronic acid (Fragment B, 1.5 equiv)

  • Catalyst: Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄, 3.0 equiv)[3]

  • Solvent: Toluene / Water (10:1 ratio)

Step-by-Step Protocol:

  • Catalyst Pre-complexation (Optional but Recommended): In a small vial under Argon, mix Pd(OAc)₂ and SPhos in 2 mL Toluene. Stir for 10 mins at RT until the solution turns from orange to pale yellow (formation of active Pd-L species).

  • Reaction Setup: In a 100 mL Schlenk tube or pressure vial equipped with a magnetic stir bar:

    • Add Methyl 3-bromo-2-methylbenzoate (2.29 g, 10 mmol).

    • Add (2,4-Dimethylphenyl)boronic acid (2.25 g, 15 mmol).

    • Add K₃PO₄ (6.36 g, 30 mmol).

  • Degassing: Cap the tube with a septum. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Syringe in degassed Toluene (20 mL) and degassed Water (2 mL).

  • Catalyst Addition: Syringe in the pre-complexed Pd/SPhos mixture.

  • Reaction: Seal the tube and heat to 100 °C for 16–24 hours with vigorous stirring.

    • Note: Vigorous stirring is critical for the biphasic system.

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.

    • Partition filtrate between EtOAc and Water. Separate layers.

    • Dry organic layer (MgSO₄) and concentrate.

  • Purification: Flash Column Chromatography (SiO₂).

    • Eluent: Gradient 0% to 10% EtOAc in Hexanes.

    • Target: Methyl 3-(2,4-dimethylphenyl)-2-methylbenzoate.

Data Summary Table:

ParameterSpecification
Limiting Reagent Aryl Bromide
Boronic Acid Excess 1.5 equivalents (compensates for proto-deboronation)
Catalyst Loading 2 mol% Pd
Temperature 100 °C
Time 16–24 h
Expected Yield 85–92%
Phase 3: Saponification (Hydrolysis)

Rationale: Conversion of the ester to the final carboxylic acid.

Protocol:

  • Dissolve the coupled ester (2.54 g, 10 mmol) in THF/MeOH/Water (2:1:1 ratio, 40 mL).

  • Add Lithium Hydroxide Monohydrate (LiOH·H₂O, 1.26 g, 30 mmol).

  • Heat to 60 °C for 4 hours.

  • Workup:

    • Concentrate to remove THF/MeOH.

    • Dilute aqueous residue with water (20 mL).

    • Acidify: Slowly add 1M HCl until pH ~2. A white precipitate should form.

    • Extract with EtOAc (3 x 30 mL) or filter the solid if crystalline.

  • Final Purification: Recrystallization from Ethanol/Water or Toluene/Heptane.

Mechanistic Workflow & Logic

The success of this synthesis relies on the SPhos ligand. In the catalytic cycle, the oxidative addition of the hindered 3-bromo-2-methylbenzoate is slow. SPhos facilitates this via electron donation. More importantly, SPhos promotes the Transmetalation and Reductive Elimination steps, which are sterically disfavored in tetra-ortho systems.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br (Hindered) TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Rate Determining in Hindered Systems RedElim->Pd0 - Biaryl Product

Figure 2: Simplified Catalytic Cycle highlighting the critical steps managed by the SPhos ligand.

Quality Control & Characterization

Analytical Specifications

For the final product: 3-(2,4-dimethylphenyl)-2-methylbenzoic acid .

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.8 (br s, 1H, COOH)

    • δ 7.2–7.8 (m, aromatic protons)[4]

    • δ 2.35 (s, 3H, Ar-CH₃, Ring B)

    • δ 2.10 (s, 3H, Ar-CH₃, Ring B - ortho)

    • δ 2.05 (s, 3H, Ar-CH₃, Ring A - ortho)

    • Note: The methyl groups at the biaryl interface (2.10 and 2.05 ppm) may appear shielded or broadened due to restricted rotation.

  • HPLC Purity: >98% (Area %).

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 10-90% B over 15 min.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Inactive CatalystEnsure Pd(OAc)₂ is not black (decomposed). Pre-complex with SPhos before addition.
De-boronation Protodeboronation of Ar-B(OH)₂Use anhydrous conditions initially or switch base to K₂CO₃. Increase boronic acid equivalents.
Homocoupling Oxygen in systemDegas solvents more thoroughly (freeze-pump-thaw is best).
Starting Material Remains Steric bulk preventing reactionIncrease temperature to 110°C (refluxing toluene) or switch solvent to 1,4-Dioxane (reflux 101°C).

References

  • Altman, R. A., & Buchwald, S. L. (2007). "Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylphosphine Ligands." Nature Protocols, 2(11), 2881-2887. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Tang, W., & Zhang, X. (2010). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews, 103(8), 3029–3070. (Context on ligand sterics). Link

Disclaimer: This protocol is intended for use by qualified chemical researchers. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling reagents.

Sources

Application

Application Notes &amp; Protocols: Esterification of the Sterically Hindered 3-(2,4-Dimethylphenyl)-2-methylbenzoic Acid

Introduction: Navigating the Steric Challenge The esterification of carboxylic acids is a cornerstone reaction in organic synthesis, pivotal in the development of pharmaceuticals, materials, and fine chemicals. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Steric Challenge

The esterification of carboxylic acids is a cornerstone reaction in organic synthesis, pivotal in the development of pharmaceuticals, materials, and fine chemicals. However, when the carboxylic acid is sterically encumbered, as is the case with 3-(2,4-dimethylphenyl)-2-methylbenzoic acid, standard protocols often falter. The ortho-methyl group on the benzoic acid ring, combined with the bulky 2,4-dimethylphenyl substituent at the adjacent position, creates a formidable steric shield around the carboxyl group. This hindrance impedes the approach of the alcohol nucleophile, rendering many conventional esterification methods inefficient or completely ineffective.

This guide provides a comprehensive analysis of various esterification strategies, offering detailed protocols and mechanistic insights tailored to overcome the steric challenges posed by 3-(2,4-dimethylphenyl)-2-methylbenzoic acid. We will explore the causality behind experimental choices, moving beyond simple step-by-step instructions to empower researchers with a deeper understanding of how to approach and optimize reactions for this and other sterically demanding substrates.

Method 1: Fischer-Speier Esterification Under Forcing Conditions

The Fischer-Speier esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2] For sterically hindered substrates, driving this equilibrium towards the product side requires deliberate and often harsh measures. The primary strategy involves using a large excess of the alcohol, which acts as both reactant and solvent, and employing a strong acid catalyst.[3] Critically, the removal of water as it is formed is essential to push the reaction to completion according to Le Chatelier's principle.[2][3][4]

Causality and Experimental Rationale
  • Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid like H₂SO₄.[5][6] This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol.[1][4]

  • Driving Equilibrium: Due to steric hindrance, the rate of both the forward reaction (esterification) and the reverse reaction (hydrolysis) is slow. Using the alcohol in a large excess and actively removing water (e.g., with a Dean-Stark apparatus) are the key factors that favor the formation of the ester product.[3][4][7]

Visualizing the Fischer-Speier Mechanism

Fischer_Esterification RCOOH Carboxylic Acid Protonated_Acid Protonated Acid RCOOH->Protonated_Acid + H+ H_plus H+ Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + Alcohol ROH Alcohol Activated_Complex Activated Complex Tetrahedral_Int->Activated_Complex Proton Transfer Proton_Transfer Proton Transfer Protonated_Ester Protonated Ester Activated_Complex->Protonated_Ester - H2O Water_Loss Loss of H2O Ester Ester Protonated_Ester->Ester - H+

Caption: Mechanism of Fischer-Speier Esterification.

Protocol: Fischer-Speier Esterification
  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 3-(2,4-dimethylphenyl)-2-methylbenzoic acid (1.0 eq).

  • Add a large excess of the desired alcohol (e.g., methanol or ethanol, can be used as the solvent, >20 eq).

  • Fill the Dean-Stark trap with a suitable solvent that forms an azeotrope with water (e.g., toluene).

  • Carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) as the catalyst.

  • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS. The reaction may require prolonged heating (12-48 hours) due to steric hindrance.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted carboxylic acid.[3][7][8]

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Catalyst Conc. H₂SO₄, p-TsOHStrong acid required to protonate the hindered carbonyl.
Alcohol Large excess (e.g., as solvent)Shifts equilibrium towards product formation.
Temperature RefluxProvides energy to overcome the activation barrier.
Water Removal Dean-Stark trap / Molecular SievesEssential to prevent the reverse hydrolysis reaction.[2][4]
Reaction Time 12-48 hoursSteric hindrance slows the reaction rate significantly.

Method 2: Steglich Esterification for Mild, Efficient Coupling

For substrates that are sensitive to strong acids or high temperatures, the Steglich esterification offers a mild and highly effective alternative.[9][10] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble analog 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[11][12] A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is crucial for facilitating the ester formation, especially with sterically demanding alcohols and acids.[9][11][13]

Causality and Experimental Rationale
  • Activation: The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[9][14] This intermediate is essentially an activated form of the carboxylic acid, primed for nucleophilic attack.

  • Catalysis by DMAP: DMAP is a superior nucleophile compared to the alcohol. It rapidly attacks the O-acylisourea intermediate to form a reactive N-acylpyridinium species ("active ester").[9] This new intermediate is not only more reactive towards the alcohol but also prevents a common side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[11]

  • Byproduct Removal: The reaction produces dicyclohexylurea (DCU) as a byproduct, which is insoluble in most organic solvents and can be easily removed by filtration.

Visualizing the Steglich Esterification Workflow

Steglich_Esterification RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC N_Acylpyridinium N-Acylpyridinium Intermediate O_Acylisourea->N_Acylpyridinium + DMAP DMAP DMAP Ester Ester N_Acylpyridinium->Ester + Alcohol ROH Alcohol DCU DCU (Byproduct) DMAP_regen DMAP (Regenerated)

Caption: Key intermediates in the Steglich Esterification.

Protocol: Steglich Esterification
  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(2,4-dimethylphenyl)-2-methylbenzoic acid (1.0 eq), the alcohol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[11]

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in the same anhydrous solvent dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter the reaction mixture to remove the DCU.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl to remove excess DMAP, followed by saturated aqueous NaHCO₃, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure ester.

ParameterConditionRationale
Coupling Agent DCC or EDC (1.1 eq)Activates the carboxylic acid.[11]
Catalyst DMAP (0.1-0.2 eq)Acyl-transfer catalyst, crucial for hindered substrates.[9]
Solvent Anhydrous DCM, THFAprotic solvent to prevent side reactions with water.[11]
Temperature 0 °C to Room TemperatureMild conditions preserve sensitive functional groups.[10][11]
Reaction Time 12-24 hoursGenerally faster than Fischer but depends on hindrance.

Method 3: The Mitsunobu Reaction for Inversion of Stereochemistry

The Mitsunobu reaction is another powerful method for forming esters under exceptionally mild, neutral conditions.[15][16] It is particularly famous for its ability to proceed with a complete inversion of stereochemistry at the alcohol's stereocenter, a feature that is critical in natural product synthesis.[16][17] For the achiral topic at hand, its primary advantage is its effectiveness with sterically hindered components. The reaction involves a redox process using a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15]

Causality and Experimental Rationale
  • Activation of Alcohol: Unlike the previous methods, the Mitsunobu reaction activates the alcohol, not the carboxylic acid. PPh₃ and DEAD react to form a betaine intermediate, which then protonates the alcohol, turning the hydroxyl group into a good leaving group (an oxyphosphonium ion).[16][18]

  • SN2 Displacement: The carboxylate, formed by deprotonation of the carboxylic acid, then acts as the nucleophile and displaces the activated hydroxyl group via an Sₙ2 mechanism.[15][18] This is why steric hindrance on the alcohol is a more significant factor than on the acid. For our specific acid, which is hindered, the reaction remains highly effective as the acid's role is simply to act as a nucleophile.

  • Byproduct Challenge: A practical drawback is the formation of triphenylphosphine oxide (TPPO) and a hydrazine dicarboxylate byproduct, which can be challenging to separate from the desired product during purification.[19]

Visualizing the Mitsunobu Reaction Mechanism

Mitsunobu_Reaction cluster_activation Activation Phase cluster_displacement Displacement Phase PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine Oxyphosphonium Alkoxyphosphonium Ion Betaine->Oxyphosphonium + Alcohol ROH Alcohol Ester Ester (Inverted) Oxyphosphonium->Ester + Carboxylate (SN2) RCOOH Carboxylic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate Deprotonation TPPO TPPO Hydrazine Hydrazine Byproduct

Caption: Overview of the Mitsunobu Reaction workflow.

Protocol: Mitsunobu Reaction
  • To a stirred solution of 3-(2,4-dimethylphenyl)-2-methylbenzoic acid (1.2 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add the alcohol (1.0 eq).

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in THF dropwise. A color change and/or precipitate may be observed.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification can be challenging. The crude residue can be directly purified by column chromatography. Alternatively, to remove some byproducts, the residue can be triturated with a solvent like diethyl ether, which may cause the TPPO and hydrazine byproduct to precipitate.

ParameterConditionRationale
Reagents PPh₃ and DEAD/DIAD (1.5 eq)Redox pair for activating the alcohol.[15]
Nucleophile Carboxylic Acid (1.2 eq)Acts as the nucleophile in the Sₙ2 displacement.
Solvent Anhydrous THF, DioxaneAprotic solvent to prevent quenching of intermediates.
Temperature 0 °C to Room TemperatureMild conditions, avoids harsh reagents.
Reaction Time 4-16 hoursTypically faster than equilibrium-based methods.

Method 4: Conversion via Acyl Chloride

When other methods fail, a robust, two-step approach is the conversion of the carboxylic acid to its highly reactive acyl chloride derivative, followed by reaction with the alcohol.[12] The steric hindrance that plagues direct esterification is easily overcome by the enhanced electrophilicity of the acyl chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation.

Causality and Experimental Rationale
  • Step 1: Acyl Chloride Formation: Thionyl chloride reacts with the carboxylic acid to form an acyl chlorosulfite intermediate. This intermediate then collapses, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, to yield the acyl chloride. The formation of gaseous byproducts drives this reaction to completion.

  • Step 2: Esterification: The resulting acyl chloride is extremely electrophilic. Even weakly nucleophilic alcohols can readily attack the carbonyl carbon, displacing the chloride ion to form the ester. This step is typically fast and high-yielding. A mild base like pyridine or triethylamine is often added to scavenge the HCl produced during the reaction.

Protocol: Two-Step Acyl Chloride Method

Step A: Synthesis of the Acyl Chloride

  • In a flask equipped with a reflux condenser and a gas outlet bubbler (to trap HCl and SO₂), place 3-(2,4-dimethylphenyl)-2-methylbenzoic acid (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂, 2-5 eq), which can also serve as the solvent. A few drops of anhydrous DMF can be added to catalyze the reaction.

  • Gently heat the mixture to reflux for 1-3 hours. The reaction is complete when gas evolution ceases.

  • Remove the excess thionyl chloride by distillation or under reduced pressure (ensure appropriate trapping of the corrosive vapors). The crude acyl chloride is often used directly in the next step.

Step B: Reaction with Alcohol

  • Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of the alcohol (1.0-1.2 eq) and a non-nucleophilic base like pyridine or triethylamine (1.2 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent. Wash the organic layer with dilute HCl (to remove the base), water, saturated NaHCO₃, and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate to give the crude ester, which can be purified by chromatography or distillation.

Conclusion and Method Selection

The successful esterification of the sterically hindered 3-(2,4-dimethylphenyl)-2-methylbenzoic acid is highly dependent on the choice of methodology.

  • For large-scale, cost-effective synthesis where the substrate is thermally stable, an optimized Fischer-Speier esterification with continuous water removal is a viable, albeit slow, option.

  • The Steglich esterification is arguably the most versatile and reliable method for this substrate, offering mild conditions, high yields, and straightforward byproduct removal, making it ideal for laboratory-scale synthesis of complex molecules.[9][10][13]

  • The Mitsunobu reaction provides an excellent, mild alternative, although purification can be more complex.

  • Finally, the two-step acyl chloride method is a nearly foolproof, albeit more labor-intensive, approach for forcing the reaction to completion when all else fails.

By understanding the mechanisms and rationale behind each protocol, researchers can confidently select and optimize the ideal conditions for their specific synthetic goals.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Fischer esterification reaction. (2019, January 23). BYJU'S. [Link]

  • Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. (2025, May 22). JoVE. [Link]

  • Singh, R. P., & Kumar, V. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101191. [Link]

  • Steglich esterification. Wikipedia. [Link]

  • Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431–2434. [Link]

  • Acid to Ester - Common Conditions. The Org Chem Guy. [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]

  • Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. [Link]

  • Steglich Esterification. SynArchive. [Link]

  • Synthesis of Esters. NPTEL Archive. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. (2018). MDPI. [Link]

  • Mitsunobu Reaction. Chemistry Steps. [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. [Link]

  • Esterification: Reflux, Isolation and Purification // HSC Chemistry. (2021, May 6). YouTube. [Link]

  • FISCHER ESTERIFICATION OF BENZOIC ACID. Studylib. [Link]

  • Method for esterifying sterically hindered carboxylic acids.
  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • Preparation of methyl benzoate (benzoic acid methyl ester). PrepChem.com. [Link]

  • Process for purifying esters.
  • Fischer Esterification: Preparation of methyl benzoate. Lab Reports Organic Chemistry. [Link]

  • Gowda, B. T., et al. (2009). 3,4-Dimethylphenyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(3), o533. [Link]

  • Fischer Esterification. Chemistry LibreTexts. [Link]

Sources

Method

Application Note: High-Efficiency Amide Coupling of 3-(2,4-Dimethylphenyl)-2-methylbenzoic Acid

Abstract & Challenge Definition The coupling of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid presents a distinct synthetic challenge characterized by the "Ortho-Effect" and biaryl steric crowding. Unlike standard benzoic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Challenge Definition

The coupling of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid presents a distinct synthetic challenge characterized by the "Ortho-Effect" and biaryl steric crowding. Unlike standard benzoic acids, the presence of a methyl group at the C2 position, combined with a bulky 2,4-dimethylphenyl group at the C3 position, creates a highly congested electrophilic center.

Standard coupling reagents (EDC/NHS, DCC) often result in:

  • Stalled conversion: Inability of the active ester to undergo nucleophilic attack.

  • N-Acylurea formation: Rearrangement byproducts due to slow amine kinetics.

  • Hydrolysis: Competitive reaction with trace moisture during prolonged reaction times.

This guide details three field-proven protocols—Acid Chloride Activation , T3P® Coupling , and Ghosez’s Reagent —optimized to overcome this specific steric barrier while maintaining high yields and purity.

Structural Analysis & Mechanistic Insight

The primary barrier to reaction is the 2-methyl group , which forces the carboxylic acid moiety out of planarity with the phenyl ring. While this breaks conjugation (potentially increasing electrophilicity), it physically blocks the Bürgi-Dunitz trajectory (107°) required for the incoming amine nucleophile. The C3-biaryl substituent adds a secondary "buttressing effect," preventing the C2-methyl group from rotating away to relieve strain.

Visualization: Steric Congestion & Pathway Selection

StericPathway Substrate 3-(2,4-Dimethylphenyl)- 2-methylbenzoic acid Challenge Steric Blockade (C2-Methyl + C3-Aryl) Substrate->Challenge Decision Select Activation Strategy Challenge->Decision Requires Activation MethodA Method A: Acid Chloride (Oxalyl Chloride/DMF) Decision->MethodA Robust Substrate MethodB Method B: T3P Anhydride (Propylphosphonic Anhydride) Decision->MethodB Scale-up / Sensitive MethodC Method C: Ghosez's Reagent (Neutral Chloroenamine) Decision->MethodC Acid Labile OutcomeA Highest Reactivity Best for weak amines MethodA->OutcomeA OutcomeB Low Epimerization Scalable/Green MethodB->OutcomeB OutcomeC Acid-Sensitive Groups Neutral Conditions MethodC->OutcomeC

Figure 1: Decision tree for selecting the optimal coupling protocol based on substrate sensitivity and steric demands.

Experimental Protocols

Method A: The "Gold Standard" – Acid Chloride via Oxalyl Chloride

Best for: Unreactive amines, sterically hindered anilines, and maximizing conversion. Mechanism: Conversion to the acyl chloride creates the smallest possible electrophile, minimizing steric clash during nucleophilic attack.

Reagents:
  • Substrate: 1.0 equiv

  • Oxalyl Chloride: 1.2 – 1.5 equiv

  • DMF (Cat.): 2–3 drops (Essential for Vilsmeier-Haack intermediate formation)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Base: Triethylamine (TEA) or DIPEA (for the coupling step)

Step-by-Step Protocol:
  • Activation: Dissolve 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid (1.0 equiv) in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.

  • Catalysis: Add catalytic DMF (2–3 drops). Note: Failure to add DMF will result in extremely slow reaction rates for this hindered substrate.

  • Chlorination: Cool to 0°C. Add Oxalyl Chloride (1.2 equiv) dropwise over 10 minutes. Gas evolution (CO/CO2) will be vigorous.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Validation: Aliquot 50 µL into MeOH. Check LCMS for complete conversion to the Methyl Ester (indicates Acid Chloride formation).

  • Workup (Intermediate): Concentrate in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous DCM.

  • Coupling: Add the target Amine (1.1 equiv) and DIPEA (2.0 equiv) to the acid chloride solution at 0°C.

  • Completion: Stir at RT for 1–4 hours. Quench with sat. NaHCO3.

Method B: The "Scalable Solution" – T3P® (Propylphosphonic Anhydride)

Best for: Large-scale synthesis, preventing epimerization (if amine is chiral), and simple workup. Mechanism: T3P acts as a kinetic water scavenger, forming a mixed anhydride that is highly reactive but sterically accommodating.

Reagents:
  • Substrate: 1.0 equiv

  • T3P (50% w/w in EtOAc or DMF): 1.5 – 2.0 equiv

  • Base: Pyridine (Preferred) or DIPEA: 3.0 – 4.0 equiv

  • Solvent: EtOAc, Me-THF, or DMF

Step-by-Step Protocol:
  • Setup: Charge the reaction vessel with the carboxylic acid (1.0 equiv), the Amine (1.1 equiv), and the Base (3.0 equiv) in EtOAc (0.15 M).

  • Addition: Cool to 0°C. Add T3P solution (1.5 equiv) dropwise.

    • Critical: The reaction is exothermic. Maintain internal temp < 10°C during addition.

  • Reaction: Warm to RT. For extremely hindered amines (e.g., tert-butyl amine), heat to 50–60°C.

  • Validation: Monitor by TLC/LCMS. T3P reactions are typically cleaner than EDC, showing fewer side products.

  • Workup: Wash organic layer with water, then 10% citric acid, then brine. T3P byproducts are water-soluble, simplifying purification.[1]

Method C: The "Neutral Activator" – Ghosez’s Reagent

Best for: Substrates containing acid-sensitive protecting groups (e.g., Boc, TBS) that might survive HCl generated in Method A. Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine.

Step-by-Step Protocol:
  • Activation: Dissolve acid (1.0 equiv) in anhydrous DCM or Chloroform.

  • Reagent Addition: Add Ghosez’s Reagent (1.2 equiv) at RT. Stir for 1–2 hours.

    • Note: This forms the acid chloride under neutral conditions.[2]

  • Coupling: Add the Amine (1.2 equiv) and a mild base (Pyridine or Collidine, 2.0 equiv).

  • Reaction: Stir at RT or reflux if necessary.

Performance Data & Comparison

The following table summarizes expected performance based on validation with sterically hindered benzoic acid analogs (e.g., 2,4,6-trimethylbenzoic acid).

ParameterMethod A: Oxalyl ChlorideMethod B: T3P®Method C: Ghosez's ReagentStandard EDC/HOBt
Conversion (2h) >98%85-95%>95%<30% (Fail)
Steric Tolerance ExcellentVery GoodExcellentPoor
Byproducts HCl, CO, CO2Water-soluble phosphatesAmidesN-acylurea (Stubborn)
Workup Ease Moderate (Requires concentration)High (Wash only)ModerateLow (Chromatography often needed)
Moisture Sensitivity HighModerateHighModerate

Troubleshooting & Optimization Workflow

If conversion is <50% after 4 hours, follow this logic pathway:

Optimization Start Low Conversion? Check1 Is the Acid Chloride forming? Start->Check1 Action1 Add more DMF catalyst Increase activation time Check1->Action1 No (LCMS check via MeOH quench) Check2 Is the Amine nucleophilic? Check1->Check2 Yes Action2 Use stronger base (NaH) to deprotonate amine Check2->Action2 No (Electron deficient) Check3 Is steric clash too high? Check2->Check3 Yes Action3 Switch solvent to Sulfolane or NMP and heat to 100°C Check3->Action3

Figure 2: Troubleshooting logic for stalled coupling reactions.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4][5][6] Organic Process Research & Development.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Pattabiraman, V. R., & Bode, J. W. (2011).[7] Rethinking amide bond synthesis. Nature.[7]

  • Archimica (Now Euticals). (2011). T3P® (Propanephosphonic acid anhydride) – The water scavenger for coupling reactions.

    • [Link] (General Landing Page for T3P technology)

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A reagent for the synthesis of carboxylic acid chlorides and amides.

Sources

Application

Application Note: Scalable Synthesis Methods for Biphenyl Carboxylic Acids

Abstract Biphenyl carboxylic acids are privileged scaffolds in medicinal chemistry (e.g., AT1 receptor antagonists like Telmisartan) and materials science (MOF linkers). However, traditional laboratory syntheses often re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Biphenyl carboxylic acids are privileged scaffolds in medicinal chemistry (e.g., AT1 receptor antagonists like Telmisartan) and materials science (MOF linkers). However, traditional laboratory syntheses often rely on high-loading homogeneous palladium catalysts and expensive chromatographic purification, rendering them economically unviable at the kilogram scale. This guide details three scalable, field-proven protocols: (1) Heterogeneous Pd/C-catalyzed Suzuki-Miyaura coupling in aqueous media, (2) Nickel-catalyzed cross-coupling of esters , and (3) Continuous flow synthesis . Crucially, we detail a "self-validating" acid-base workup strategy that eliminates the need for silica gel chromatography.

Strategic Analysis: The Scalability Bottleneck

Transitioning from milligrams to kilograms requires a shift in chemical logic. The primary cost drivers in biphenyl synthesis are not the starting materials, but the catalyst (Palladium price volatility) and the purification (solvent volume for chromatography).

Decision Matrix for Method Selection

Before selecting a protocol, evaluate your constraints using the logic below:

DecisionMatrix Start Start: Define Constraints Scale Target Scale? Start->Scale Cost Pd Cost Sensitive? Scale->Cost < 1 kg Safety Exothermic/Hazardous? Scale->Safety > 1 kg MethodA Method A: Pd/C (Heterogeneous) Best for: General Batch Scale-up Cost->MethodA No MethodB Method B: Ni-Catalysis Best for: Low Cost / Esters Cost->MethodB Yes Safety->MethodA Stable MethodC Method C: Continuous Flow Best for: Safety / High Throughput Safety->MethodC Unstable/Fast

Figure 1: Strategic decision tree for selecting the synthesis methodology based on scale and constraints.

Method A: Heterogeneous Pd/C Suzuki-Miyaura Coupling (The Industrial Workhorse)

Expertise & Causality: Homogeneous catalysts (e.g., Pd(PPh3)4) are difficult to remove, often leaving residual metal >500 ppm. By using Palladium on Carbon (Pd/C) , we utilize a heterogeneous catalyst that can be removed via simple filtration. Furthermore, using water/alcohol mixtures allows for higher reaction temperatures and improved solubility of the inorganic bases.

Protocol 1: Aqueous-Alcoholic Coupling

Target: 4'-Methyl-2-biphenylcarboxylic acid (Generic Sartan Intermediate)

Reagents:

  • 2-Bromobenzoic acid (1.0 equiv)

  • 4-Tolylboronic acid (1.1 equiv)

  • 5% Pd/C (Type 39 or equivalent, 50% wet) (0.5 mol% Pd loading)

  • Sodium Carbonate (Na2CO3) (2.5 equiv)

  • Solvent: Water:Isopropanol (3:1 ratio)

Step-by-Step Workflow:

  • Charging: To a nitrogen-flushed reactor, add water and Na2CO3. Stir until dissolved.

    • Why: Pre-dissolving base prevents "hot spots" of basicity that can degrade boronic acids.

  • Substrate Addition: Add 2-Bromobenzoic acid. It will dissolve as the sodium salt.

    • Self-Validation Check: The solution must be clear. If turbid, add more water or check pH (should be >9).

  • Catalyst & Coupling: Add 4-Tolylboronic acid and Isopropanol, followed by the Pd/C catalyst.

  • Reaction: Heat to reflux (approx. 80-85°C) for 4–6 hours.

    • Monitoring: HPLC should show <1% starting bromide.

  • Filtration (Critical): Filter the hot reaction mixture through a Celite pad or sintered glass funnel to remove Pd/C. Wash the cake with hot water.

    • Why Hot? Prevents the product from precipitating prematurely on the filter cake.

Method B: Nickel-Catalyzed Coupling (The Cost-Saver)

Expertise & Causality: Nickel is significantly cheaper than Palladium but is often less tolerant of free carboxylic acids (which can protonate and deactivate low-valent Ni species). Therefore, this protocol utilizes the methyl ester of the halobenzoic acid. The ester is coupled and then hydrolyzed in a subsequent step (or in situ).

Protocol 2: Ni-Catalyzed Coupling of Methyl Esters

Reagents:

  • Methyl 4-chlorobenzoate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • NiCl2(PCy3)2 (Pre-catalyst) (2 mol%)

  • K3PO4 (3.0 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Inerting: This reaction is more oxygen-sensitive than Pd-coupling. Thoroughly degas toluene with Argon for 20 mins.

  • Coupling: Charge the reactor with the ester, boronic acid, base, and Ni catalyst under Argon flow. Add Toluene.

  • Heat: Reflux at 110°C for 12 hours.

  • Hydrolysis (One-Pot option): Once coupling is complete (TLC/HPLC), cool to 60°C. Add 5M NaOH (5 equiv) and Tetrabutylammonium bromide (TBAB, 1 mol%) directly to the toluene mixture.

    • Why TBAB? It acts as a Phase Transfer Catalyst (PTC) to shuttle hydroxide ions into the organic phase to hydrolyze the ester.

  • Separation: Once hydrolysis is complete, the product migrates to the aqueous phase as the carboxylate salt. Separate the layers. Discard the organic toluene layer (contains impurities/ligands).

Method C: Continuous Flow Synthesis (Process Engineering)

Expertise & Causality: Flow chemistry improves safety by minimizing the active volume of heated solvent. Using a Packed Bed Reactor (PBR) with immobilized Pd allows for continuous processing without a filtration step.

Protocol 3: Flow Synthesis using Immobilized Pd

Equipment: Vapourtec R-Series or equivalent. Cartridge: Silica-supported Pd (SiliaCat DPP-Pd).

Feed Solutions:

  • Stream A: 4-Bromobenzoic acid (0.5 M) + KOH (1.5 M) in degassed water/EtOH (1:1).

  • Stream B: Phenylboronic acid (0.6 M) in degassed water/EtOH (1:1).

Parameters:

  • Temperature: 120°C (Pressurized to 5 bar to prevent boiling).

  • Residence Time: 10 minutes.

Workflow:

  • Pump Stream A and B into a T-mixer.

  • Pass the combined stream through the heated Pd-cartridge.

  • Collect the output into a vessel containing dilute HCl.

    • Result: The product precipitates immediately upon exiting the reactor, allowing for continuous filtration.

Purification: The "Acid-Base Swing" (Self-Validating System)

The most critical aspect of scalability is avoiding chromatography. Biphenyl carboxylic acids possess a unique "switch" (the acidic proton) that allows for high-purity isolation using extraction alone.

The Logic:

  • High pH: Product is water-soluble (Carboxylate). Impurities (homocoupled biphenyls, ligands) stay in organics.

  • Low pH: Product is water-insoluble (Free Acid). Inorganic salts stay in water.

AcidBaseSwing Crude Crude Reaction Mixture (pH > 10) Extract Wash with Organic Solvent (e.g., Toluene/EtOAc) Crude->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Contains: Ligands, Homocoupled Biaryls) DISCARD PhaseSep->OrgLayer AqLayer Aqueous Layer (Contains: Product as Salt) PhaseSep->AqLayer Acidify Acidify with HCl to pH 1-2 AqLayer->Acidify Precipitate Product Precipitation Acidify->Precipitate Filter Filtration & Wash Precipitate->Filter Final Pure Biphenyl Carboxylic Acid (>98% Purity) Filter->Final

Figure 2: The Acid-Base Swing purification logic. This workflow ensures that only the desired acidic product is isolated, automatically rejecting non-acidic impurities.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (O2) or old Boronic Acid.Degas solvents rigorously. Check Boronic Acid stoichiometry (often wet/degraded).
Black Precipitate Pd "crashing out" (Palladium Black).Ligand/Pd ratio is too low. In Pd/C methods, this is normal; ensure filtration is hot.
Product Oiling Out Impurities trapped during acidification.[1]Acidify slowly with vigorous stirring. Seed the solution with pure crystals at pH 5.
High Residual Pd Inefficient filtration.Use a scavenger resin (e.g., QuadraPure TU) or wash the final solid with EDTA solution.

References

  • Industrial Suzuki Coupling: Organic Process Research & Development, "Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach."

  • Green Chemistry (Water Soluble): Journal of Chemical Research, "Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst."

  • Flow Chemistry: Organic & Biomolecular Chemistry, "Continuous-flow synthesis of carboxylic acids."

  • Ni-Catalysis (General Biaryl): RSC Advances, "A fruitful century for the scalable synthesis and reactions of biphenyl derivatives."

  • Purification Strategy: Wikipedia, "Acid–base extraction principles in organic synthesis."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of 3-(2,4-Dimethylphenyl)-2-methylbenzoic Acid

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SUZUKI-ORTHO-001 Introduction: The "Tri-Ortho" Challenge Welcome to the Advanced Synthesis Support Center. You are encountering low y...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: SUZUKI-ORTHO-001

Introduction: The "Tri-Ortho" Challenge

Welcome to the Advanced Synthesis Support Center. You are encountering low yields in the synthesis of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid .

Diagnosis: Your reaction is failing due to the "Tri-Ortho Effect." The coupling interface involves a 2-methyl group on the electrophile and a 2,4-dimethyl pattern on the nucleophile. This creates severe steric congestion around the Palladium center, inhibiting the transmetalation step and slowing down reductive elimination. Furthermore, electron-rich boronic acids (like 2,4-dimethylphenylboronic acid) are notoriously unstable, prone to protodeboronation before coupling occurs.

This guide replaces standard protocols with a High-Fidelity Steric Coupling Workflow .

Module 1: Ligand Engineering (The Steric Wall)

Root Cause Analysis

Standard ligands (PPh3, dppf) cannot open a coordination site large enough to accommodate the bulky 2,4-dimethylphenyl group while simultaneously preventing the collapse of the active Pd(0) species.

The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands)

You must switch to electron-rich, bulky phosphine ligands that promote the formation of a monoligated [L-Pd(0)] species.[1]

  • Primary Recommendation: XPhos or SPhos .

  • Mechanism: The biaryl backbone induces a secondary interaction with the Pd center, stabilizing the monoligated species. The bulky cyclohexyl (XPhos) or methoxy (SPhos) groups force the substrate into the correct geometry for reductive elimination.

Visualization: The Steric Catalytic Cycle

The diagram below highlights the critical "Danger Zones" where your reaction is likely failing.

SuzukiCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-bromo-2-methylbenzoate TransMet Transmetalation (Steric Choke Point) OxAdd->TransMet + Boronic Acid/Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd-Ar-Ar' Complex SideRxn SIDE REACTION: Protodeboronation TransMet->SideRxn Slow Transmetalation leads to Boron hydrolysis RedElim->Pd0 - Product

Figure 1: The Catalytic Cycle. Note the "Steric Choke Point" at Transmetalation where standard ligands fail, leading to protodeboronation.

Module 2: Protodeboronation (The Yield Killer)

The Problem

2,4-Dimethylphenylboronic acid is electron-rich.[2] Under aqueous basic conditions (standard Suzuki), the C-B bond hydrolyzes faster than it couples, yielding m-xylene (volatile, often invisible on TLC) instead of the biaryl.

Troubleshooting FAQ

Q: My starting material (bromide) is unconsumed, but the boronic acid is gone. Why? A: You are experiencing rapid protodeboronation. The boronic acid decomposed before it could find the Palladium.

Q: How do I stop this? A: Implement the "Anhydrous Switch" :

  • Change Boron Source: Convert the Boronic Acid to a Pinacol Ester . The ester is significantly more stable toward hydrolysis.

  • Change Base/Solvent: Switch from Na2CO3/Water to K3PO4 (anhydrous) in Toluene or Dioxane .

Module 3: The Validated High-Yield Protocol

To maximize yield, we avoid coupling the free carboxylic acid (which can poison the catalyst). We use a 3-step "Protect-Couple-Deprotect" strategy.

Step 1: Esterification (Protection)
  • Reagents: 3-Bromo-2-methylbenzoic acid, MeOH, H2SO4 (cat).

  • Procedure: Reflux acid in MeOH with catalytic H2SO4 for 4 hours.

  • Yield Target: >95% (Quantitative).

Step 2: The Steric Coupling (The Critical Step)
  • Substrate: Methyl 3-bromo-2-methylbenzoate.

  • Coupling Partner: 2,4-Dimethylphenylboronic acid pinacol ester (1.2 equiv).

  • Catalyst: XPhos Pd G3 (Pre-catalyst) - avoids Pd(II) reduction issues.

  • Loading: 1.0 - 2.0 mol%.

  • Base: K3PO4 (3.0 equiv, finely ground, anhydrous).

  • Solvent: Toluene:Water (10:1 ratio) or pure Dioxane (if strictly anhydrous needed).

  • Temp: 100°C.

Protocol:

  • Charge reaction vessel with Aryl Bromide (1.0 eq), Boronate Ester (1.2 eq), XPhos Pd G3 (0.02 eq), and K3PO4 (3.0 eq).

  • Evacuate and backfill with Argon (3x). Oxygen is a poison.

  • Add degassed Solvent.

  • Heat to 100°C for 4-12 hours. Monitor by HPLC/TLC.

  • Checkpoint: If conversion <50% after 4 hours, add 0.5 eq more Boronate.

Step 3: Hydrolysis (Deprotection)
  • Reagents: LiOH (5 eq), THF/Water (1:1).

  • Procedure: Stir at 60°C until the ester spot disappears.

  • Workup: Acidify with 1M HCl to pH 2. The product will precipitate or can be extracted with EtOAc.

Module 4: Data & Optimization Matrix

Use this table to select the correct conditions based on your lab's available reagents.

VariableStandard (Low Yield) Optimized (High Yield) Rationale
Ligand PPh3 / dppfXPhos / SPhos Bulky ligands facilitate coupling of hindered centers [1].
Pd Source Pd(PPh3)4Pd(OAc)2 + Ligand or Pd-G3 G3 precatalysts ensure rapid activation without induction periods.
Boron Species Boronic AcidPinacol Ester Esters resist protodeboronation in slow reactions [2].[3]
Base Na2CO3 (aq)K3PO4 (anh) / Cs2CO3 Stronger, anhydrous bases drive transmetalation without hydrolysis.
Solvent DMF / WaterToluene / Water (10:1) Non-polar solvents reduce hydro-deboronation rates.

Module 5: Workflow Visualization

The following logic flow ensures you make the correct decision at every stage of the synthesis.

OptimizationFlow Start Start Synthesis CheckSM Check SM: Is it an Acid or Ester? Start->CheckSM AcidRoute Acid Route (Risk: Catalyst Poisoning) CheckSM->AcidRoute Free Acid EsterRoute Ester Route (Recommended) CheckSM->EsterRoute Methyl Ester Coupling Suzuki Coupling (XPhos/Pd-G3) AcidRoute->Coupling Requires 3+ eq Base EsterRoute->Coupling CheckYield Check Conversion Coupling->CheckYield LowYield Low Yield detected? CheckYield->LowYield Success Hydrolysis -> Final Product CheckYield->Success >90% Conv. Debug1 Add Boronate Ester (Combat Protodeboronation) LowYield->Debug1 SM remains, Boron gone Debug2 Switch Solvent (Toluene -> Dioxane) LowYield->Debug2 No reaction at all

Figure 2: Decision Tree for Process Optimization.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[4]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.[4]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling. Journal of the American Chemical Society.[4]

Sources

Optimization

Technical Support Center: Strategies for Coupling 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid

Welcome to the technical support center for navigating the challenges associated with the coupling of sterically hindered substrates, specifically focusing on 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid. This guide is de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges associated with the coupling of sterically hindered substrates, specifically focusing on 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with this demanding chemical transformation. Here, we will dissect the common issues and provide field-proven solutions grounded in established chemical principles.

I. Frequently Asked Questions (FAQs)

Q1: Why is the coupling of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid so challenging?

A1: The primary challenge lies in the significant steric hindrance around the reactive sites. The presence of two ortho-substituents on one aryl ring and an ortho-substituent on the other creates a congested environment around the carbon-carbon or carbon-heteroatom bond that needs to be formed. This steric bulk can impede the crucial steps of the catalytic cycle in many cross-coupling reactions, such as oxidative addition and reductive elimination.[1][2]

Q2: What are the most common cross-coupling reactions used for this type of transformation?

A2: Palladium-catalyzed cross-coupling reactions are the most widely employed methods for constructing the biaryl scaffold present in 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid. The most relevant of these are the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination reactions.[3][4] Each has its own set of advantages and challenges when dealing with sterically hindered substrates.

Q3: What role does the phosphine ligand play in overcoming steric hindrance?

A3: The phosphine ligand is arguably the most critical component in a successful coupling of sterically hindered substrates. Bulky, electron-rich phosphine ligands, often referred to as "Buchwald-type" ligands, are essential. These ligands promote the formation of a monoligated palladium species, which is more reactive in the oxidative addition step.[3] Furthermore, their steric bulk can facilitate the final reductive elimination step to release the desired product.[5]

Q4: Are there alternatives to palladium-based catalysis for this coupling?

A4: While palladium is dominant, nickel-catalyzed couplings, such as the Kumada coupling, can be effective for certain sterically hindered substrates.[6][7] Additionally, modern variations of the Ullmann condensation, which uses a copper catalyst, have shown promise for forming C-N and C-O bonds with hindered partners.[8][9]

II. Troubleshooting Guides

This section provides a problem-and-solution framework for common experimental failures.

Problem 1: Low to No Product Yield

You've set up your reaction, but upon analysis, you find only starting materials or a negligible amount of the desired product.

Initial Diagnostic Questions:

  • What specific cross-coupling reaction are you attempting (e.g., Suzuki, Negishi, Buchwald-Hartwig)?

  • What is your catalyst system (palladium precursor and phosphine ligand)?

  • What are your reaction conditions (solvent, base, temperature, reaction time)?

Troubleshooting Steps & Solutions:

  • Evaluate Your Ligand Choice: For a tri-ortho-substituted biaryl synthesis like this, standard ligands such as triphenylphosphine are often ineffective.[10] You need to employ a sterically demanding, electron-rich phosphine ligand.

    • Recommended Ligands:

      • For Suzuki-Miyaura Coupling: Consider using bulky biaryl phosphine ligands like SPhos or XPhos. These have demonstrated exceptional activity in coupling hindered substrates.

      • For Negishi Coupling: RuPhos has been shown to be highly effective for the synthesis of hindered biaryls.[4][11]

      • For Buchwald-Hartwig Amination: Bulky dialkylbiaryl phosphine ligands are the state-of-the-art for coupling hindered aryl halides and amines.[3]

  • Optimize the Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, pre-formed palladium-ligand complexes (precatalysts) can sometimes offer superior activity and reproducibility.

  • Re-evaluate Your Base and Solvent System:

    • Base: The choice of base is critical. For Suzuki-Miyaura reactions, a strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often necessary to facilitate the transmetalation step with hindered boronic acids.[12] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required.[13]

    • Solvent: Aprotic polar solvents like toluene, dioxane, or THF are generally preferred.[12] In some cases, a co-solvent may be beneficial.

  • Increase Reaction Temperature: Sterically hindered couplings often require more thermal energy to overcome the activation barriers of the catalytic cycle.[14] Carefully increasing the reaction temperature, potentially to the reflux temperature of the solvent, can significantly improve yields. However, be mindful of potential decomposition of starting materials or the catalyst at excessively high temperatures.

Problem 2: Significant Formation of Side Products

Your reaction is proceeding, but you are observing substantial amounts of undesired byproducts, such as dehalogenation of the aryl halide or protodeboronation of the boronic acid.

Troubleshooting Steps & Solutions:

  • Minimize Water Content: Protodeboronation in Suzuki-Miyaura couplings is often exacerbated by the presence of water. Ensure your solvent and reagents are anhydrous. Using freshly dried solvent and handling reagents under an inert atmosphere (e.g., argon or nitrogen) can mitigate this issue.

  • Optimize the Base: A base that is too strong or too nucleophilic can contribute to side reactions. If dehalogenation is a major issue, consider switching to a weaker or more sterically hindered base.

  • Adjust the Catalyst Loading and Ligand-to-Metal Ratio:

    • Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to an increase in side reactions. It's often a delicate balance that requires empirical optimization.

    • Ligand-to-Metal Ratio: For bulky monophosphine ligands, a palladium-to-ligand ratio of 1:1 to 1:2 is generally recommended.[12] An excess of ligand can sometimes lead to the formation of less active catalyst species.

  • Consider a Different Coupling Partner: If you are using a boronic acid in a Suzuki-Miyaura coupling and protodeboronation is persistent, switching to a more stable boronate ester (e.g., a pinacol boronate) or a potassium trifluoroborate salt may offer a solution.[15]

Problem 3: Reaction Stalls at Partial Conversion

The reaction starts well, but it stops before all the starting material is consumed, even after an extended reaction time.

Troubleshooting Steps & Solutions:

  • Catalyst Decomposition: The palladium catalyst may be deactivating over the course of the reaction. This can be due to a variety of factors, including high temperatures or the presence of impurities.

    • Solution: Consider using a more robust catalyst system. Some modern precatalysts are designed for enhanced stability. You could also try adding a second portion of the catalyst midway through the reaction.

  • Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center and inhibit further catalytic turnover.

    • Solution: This can be a challenging issue to resolve. Sometimes, adjusting the solvent or ligand can disfavor product binding.

  • Insufficient Base: The base may be consumed during the reaction or may not be strong enough to drive the reaction to completion.

    • Solution: Ensure you are using a sufficient excess of a strong base.

III. Recommended Experimental Protocol (Suzuki-Miyaura Approach)

This section provides a starting point for the Suzuki-Miyaura coupling to form a biaryl precursor to 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid.

Reaction: Coupling of a 2-methyl-3-halobenzoic acid derivative with (2,4-dimethylphenyl)boronic acid.

Reagents and Materials:

  • 2-methyl-3-bromobenzoic acid (or a suitable ester derivative)

  • (2,4-dimethylphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground and dried

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (e.g., 2 mol%) and SPhos (e.g., 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the 2-methyl-3-bromobenzoic acid derivative (1.0 equivalent), (2,4-dimethylphenyl)boronic acid (1.5 equivalents), and K₃PO₄ (3.0 equivalents).

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at an elevated temperature (e.g., 100-110 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. Visualizing the Solution: Ligand Selection and the Catalytic Cycle

The choice of ligand is paramount in overcoming the steric challenges of this coupling. The following diagrams illustrate the decision-making process for ligand selection and the key steps in the catalytic cycle that are affected by steric hindrance.

Ligand Selection Workflow

Ligand_Selection cluster_Problem Experimental Observation cluster_Analysis Probable Cause cluster_Solution Solution Strategy cluster_Ligands Recommended Ligand Classes Problem Low Yield / No Reaction Cause Steric Hindrance Impedes Catalytic Cycle Problem->Cause likely due to Strategy Employ Bulky, Electron-Rich Phosphine Ligands Cause->Strategy necessitates Suzuki Suzuki-Miyaura: SPhos, XPhos Strategy->Suzuki Negishi Negishi: RuPhos Strategy->Negishi Buchwald Buchwald-Hartwig: Bulky Dialkylbiarylphosphines Strategy->Buchwald

Caption: A decision tree for ligand selection based on the observed reaction outcome.

The Impact of Steric Hindrance on the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X(L) OxAdd->PdII <-- Sterically Hindered note1 Bulky ligands are crucial for this slow step. OxAdd->note1 Transmetal Transmetalation PdII->Transmetal + Ar'-B(OH)₂ + Base PdII_Ar Ar-Pd(II)-Ar'(L) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product <-- Facilitated by Bulky Ligand note2 Bulky ligands can accelerate this product-forming step. RedElim->note2

Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.

V. Summary of Recommended Conditions

The following table provides a comparative summary of starting conditions for different cross-coupling reactions suitable for the synthesis of sterically hindered biaryls.

ParameterSuzuki-Miyaura CouplingNegishi CouplingBuchwald-Hartwig Amination
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd₂(dba)₃, Pd(OAc)₂Pd(OAc)₂, Pd₂(dba)₃
Recommended Ligand SPhos, XPhosRuPhos[4][11]Bulky Dialkylbiarylphosphines[3]
Typical Base K₃PO₄, Cs₂CO₃Not always requiredNaOt-Bu, K₂CO₃
Solvent Toluene, Dioxane, THFTHF, DioxaneToluene, Dioxane
Temperature 80-110 °CRoom Temp to 80 °C80-110 °C

VI. References

Sources

Troubleshooting

Troubleshooting low solubility of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid

Troubleshooting Guide for Low Solubility Welcome to the technical support center for 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals enc...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide for Low Solubility

Welcome to the technical support center for 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. As a senior application scientist, my goal is to provide you with not just steps, but the underlying scientific rationale to empower your experimental decisions. This document is structured as a series of questions and answers, moving from fundamental properties to advanced troubleshooting strategies.

Part 1: Frequently Asked Questions - Understanding the Molecule

This section addresses the fundamental physicochemical properties of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid that govern its solubility.

Q1: Why is 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid so poorly soluble in aqueous solutions?

A1: The low aqueous solubility is inherent to its molecular structure. The molecule consists of two phenyl rings and three methyl groups, which are all nonpolar and hydrophobic (water-fearing). These large hydrophobic regions dominate the molecule's character, making it much more stable when interacting with other nonpolar molecules than with polar water molecules. The only polar, hydrophilic (water-loving) part of the molecule is the carboxylic acid group (-COOH).[1] However, this single polar group is insufficient to overcome the hydrophobicity of the large carbon-rich backbone, leading to very limited solubility in water.

Q2: What is the predicted pKa of this compound, and why is it critical for solubility?
  • Benzoic Acid (Parent Structure): pKa ≈ 4.20[2][3][4][5]

  • 2-Methylbenzoic Acid: pKa ≈ 3.91[6]

  • 2,4-Dimethylbenzoic Acid: pKa ≈ 4.22[7]

The methyl groups are weakly electron-donating, which slightly destabilizes the conjugate base, making the acid weaker (higher pKa) compared to an unsubstituted benzoic acid.[6] Given the substitution pattern, the pKa of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid is estimated to be in the range of 3.9 to 4.3 .

This value is critical because the solubility of a carboxylic acid is highly pH-dependent.

  • At pH < pKa: The compound exists predominantly in its neutral, protonated (-COOH) form, which is poorly water-soluble.

  • At pH > pKa: The compound deprotonates to form its conjugate base, a carboxylate salt (-COO⁻). This ionized form is significantly more polar and thus dramatically more soluble in water.

Q3: What is the LogP value of this compound, and what does it signify?

A3: The Octanol-Water Partition Coefficient (P), or its logarithmic form (LogP), is a measure of a compound's lipophilicity (oil-loving nature). It is defined as the ratio of the concentration of the compound in an organic phase (typically octanol) to its concentration in an aqueous phase at equilibrium.[8]

  • LogP = log10 ([concentration in octanol] / [concentration in water])

A higher LogP value indicates greater lipophilicity and lower aqueous solubility.[8] While an experimental value for 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid is not available, we can look at a fragment, 2,4-dimethylbenzoic acid, which has a calculated XLogP3 of 2.8.[9] The addition of another large phenyl group will substantially increase the lipophilicity. Therefore, the LogP of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid is predicted to be significantly greater than 3.0 , classifying it as a lipophilic compound with inherently low aqueous solubility.

PropertyEstimated ValueSignificance for Solubility
Molecular Weight ~254.3 g/mol High molecular weight contributes to poor solubility.
Estimated pKa 3.9 - 4.3Dictates the pH required for ionization and solubilization.
Estimated LogP > 3.0High value confirms the compound is lipophilic and prefers non-aqueous environments.

Part 2: Troubleshooting Guide - Strategies and Protocols

This section provides a logical, tiered approach to overcoming solubility issues in your experiments.

Q4: I'm observing near-zero solubility in my neutral aqueous buffer. What is the first and most effective step I should take?

A4: The most direct approach is to adjust the pH of your solution. As a carboxylic acid, the compound's solubility will increase exponentially as the pH rises above its pKa. By converting the neutral acid to its charged carboxylate salt, you dramatically increase its affinity for water.

  • Preparation: Prepare a stock solution of a suitable base, such as 1 M Sodium Hydroxide (NaOH) or 1 M Potassium Hydroxide (KOH).

  • Dispersion: Add the desired amount of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid powder to your aqueous buffer or water. It will likely remain as a suspension.

  • Titration: While stirring vigorously, add the base solution dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.

  • Observation: As the pH increases, you will observe the solid material beginning to dissolve.

  • Target pH: Continue adding base until all the solid has dissolved. For complete solubilization and to create a stable solution, aim for a final pH that is at least 1.5 to 2.0 units above the compound's pKa . For this compound, a target pH of 6.0 to 7.5 is a logical starting point.

  • Validation: Once dissolved, if your experiment allows, you can slowly back-titrate with a dilute acid (e.g., 0.1 M HCl) to determine the pH at which the compound begins to precipitate. This will confirm its pH-solubility profile.

Causality Check: This method works by exploiting the fundamental acidic nature of the compound. The addition of a base removes the proton from the carboxylic acid, creating an ion. Ionic species have strong ion-dipole interactions with water molecules, leading to a significant increase in solubility compared to the neutral form, which relies on weaker hydrogen bonding.

G cluster_0 Low pH (Below pKa) cluster_1 High pH (Above pKa) A R-COOH (Protonated Form) B Poorly Water-Soluble (Precipitate) A->B Dominant Species C R-COO⁻ + H⁺ (Deprotonated Form) A->C  pH Adjustment   (Add Base / Acid) D Highly Water-Soluble (Dissolved) C->D Dominant Species

Caption: pH-dependent equilibrium of the carboxylic acid.

Q5: My experiment is pH-sensitive and cannot be performed above pH 6.0. What is my next best option?

A5: If pH adjustment is not viable, the use of co-solvents is the next logical step. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system. This makes the environment more favorable for dissolving lipophilic compounds.[10]

Commonly used co-solvents in research settings include:

Co-SolventTypical Starting % (v/v)Notes & Considerations
Dimethyl Sulfoxide (DMSO) 1-10%Excellent solubilizing power for many compounds. Can be difficult to remove. May be toxic to some cell lines at >0.5-1%.
Ethanol (EtOH) 5-20%Generally well-tolerated in biological systems. Less aggressive solvent than DMSO.
Polyethylene Glycol 400 (PEG 400) 10-30%A non-volatile, low-toxicity polymer often used in formulations.
N,N-Dimethylformamide (DMF) 1-10%Strong solvent, but higher toxicity concerns than DMSO. Use with caution.
  • Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 50 mg/mL in DMSO). Ensure it is fully dissolved.

  • Serial Dilution: Add small aliquots of this concentrated stock solution into your aqueous buffer with vigorous vortexing or stirring.

  • Observe Precipitation: Monitor for the point at which the compound begins to precipitate out of solution. This is known as the "crashing out" point.

  • Determine Maximum Concentration: The highest concentration that remains in a clear solution is the approximate solubility limit for that specific co-solvent percentage.

  • Optimization: Test different co-solvents and varying final percentages to find the optimal conditions that balance solubility with the constraints of your downstream application.

Trustworthiness Check: Always prepare a "vehicle control" for your experiments containing the same final concentration of the co-solvent without the compound. This ensures that any observed effects are from the compound itself and not the solvent system.

Q6: I need a pure solid material for my experiments, but in a more soluble form. Are there other strategies besides liquid formulations?

A6: Yes. For applications requiring a solid, you can explore salt formation . This involves reacting the carboxylic acid with a base to form a stable, solid salt that is often more readily soluble in water than the parent acid.[11][12][13] This is a common strategy in pharmaceutical development.[11]

  • Solubilization: Dissolve a known quantity of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid in a minimal amount of a suitable organic solvent like ethanol or acetone.

  • Base Addition: Add a stoichiometric equivalent (1.0 eq) of a base. For creating sodium or potassium salts, a solution of sodium hydroxide, potassium hydroxide, or a weaker base like sodium bicarbonate can be used.

  • Reaction: Stir the mixture at room temperature. The formation of the salt may be immediate (indicated by a precipitate) or may require gentle warming.

  • Isolation: If a precipitate forms, it can be isolated by filtration. If no precipitate forms, the salt can often be isolated by adding an anti-solvent (a solvent in which the salt is insoluble, such as diethyl ether or hexane) or by carefully evaporating the reaction solvent.

  • Solubility Testing: Take the newly formed salt and test its solubility in your aqueous buffer, comparing it directly to the parent "free acid" form.

G Start Low Solubility Issue pH_Check Is the experiment pH-sensitive? Start->pH_Check Adjust_pH Adjust pH to >6.0 (See Protocol Q4) pH_Check->Adjust_pH No Use_Cosolvent Use Co-solvents (DMSO, EtOH) (See Protocol Q5) pH_Check->Use_Cosolvent Yes Success Problem Solved Adjust_pH->Success Solid_Needed Is a solid form required? Use_Cosolvent->Solid_Needed Salt_Formation Consider Salt Formation (See Protocol Q6) Solid_Needed->Salt_Formation Yes Solid_Needed->Success No Formulation Advanced Formulation (Cyclodextrins, Surfactants) Salt_Formation->Formulation If insufficient Salt_Formation->Success Formulation->Success

Caption: Troubleshooting workflow for solubility enhancement.

Q7: What other, more advanced techniques can be considered if the above methods are insufficient?

A7: If standard methods fail, several advanced formulation strategies can be employed, often requiring more specialized expertise:

  • Use of Surfactants: Surfactants form micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate your lipophilic compound, while the hydrophilic shell interacts with water, creating a stable dispersion.

  • Complexation with Cyclodextrins: Cyclodextrins are ring-shaped molecules with a hydrophobic interior and a hydrophilic exterior. Your compound can become trapped within the hydrophobic cavity, and the resulting complex has much greater aqueous solubility.[12][14]

  • Amorphous Solid Dispersions: This involves dispersing the compound in an amorphous state within a polymer matrix.[13][15] The amorphous form lacks a crystal lattice structure, making it easier to dissolve than the stable, crystalline form. This is an advanced technique typically scaled via spray drying or hot melt extrusion.[12]

These methods represent the cutting edge of formulation science and are powerful tools for overcoming significant solubility challenges.

References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025, July 31).
  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019, March 9). MDPI.
  • Improving solubility and acceler
  • Drug Solubility: Importance and Enhancement Techniques. PMC.
  • Solid Dispersion. ScienceDirect. [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Benzoic acid. Wikipedia. [Link]

  • How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? (2025, May 23). Evergreensino Chemical Co., Ltd.
  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • 3-[2-[4-(Dimethylamino)phenyl]diazenyl]benzoic acid. CymitQuimica.
  • pKa Values for Organic and Inorganic Bronsted Acids at 25 oC. OWL. [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. University of Missouri. [Link]

  • Chemical Properties. EDETOX.
  • 2,4-Dimethylbenzoic acid | C9H10O2. PubChem. [Link]

Sources

Optimization

Minimizing by-products in the synthesis of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid

Topic: Minimizing By-products in Sterically Hindered Biaryl Coupling Ticket ID: #SUZUKI-DI-ORTHO-OPT Assigned Scientist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Steric Challenge Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing By-products in Sterically Hindered Biaryl Coupling Ticket ID: #SUZUKI-DI-ORTHO-OPT Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Steric Challenge

You are attempting to synthesize 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid . This is not a routine Suzuki-Miyaura coupling; it is a di-ortho substituted system .

  • Ring A (Electrophile): 3-bromo-2-methylbenzoic acid (or ester). The coupling site (C3) is flanked by a methyl group at C2.

  • Ring B (Nucleophile): 2,4-dimethylphenylboronic acid. The coupling site (C1) is flanked by a methyl group at C2.

The Core Problem: The steric clash between the 2-methyl group on the benzoic acid and the 2-methyl group on the phenyl ring significantly retards the rate of transmetallation . When the catalytic cycle slows down, the unstable boronic acid "waits" in the basic solution, leading to the two primary failure modes: Protodeboronation (hydrolysis of the C-B bond) and Homocoupling .

This guide provides targeted troubleshooting to suppress these by-products and maximize the yield of your target biaryl.

Diagnostic Workflow: Identify Your By-product

Before optimizing, confirm which pathway is killing your yield using LC-MS or NMR.

Observation (LC-MS/TLC)DiagnosisRoot Cause
Starting Halide remains unreacted. m-Xylene (or 1,3-dimethylbenzene) detected.Protodeboronation Boronic acid hydrolyzed before it could couple.[1][2] Reaction is too slow relative to decomposition.
Starting Halide remains. 2,2',4,4'-Tetramethylbiphenyl detected.Homocoupling Oxygen leak or Pd(II) precatalyst reduction issues.[3] Boronic acid consumed by itself.
Reaction turns black immediately; conversion stops at <20%.Catalyst Decomposition "Pd Black" precipitation. Ligand is too weak to stabilize Pd(0) or not bulky enough.

Troubleshooting Module 1: The "Missing Yield" (Protodeboronation)

Issue: You observe low conversion of the aryl bromide, but the boronic acid is fully consumed. You likely see m-xylene (mass = 106) in the GC/LC-MS.

Mechanism: The 2,4-dimethylphenylboronic acid is electron-rich. Electron-rich boronic acids are highly susceptible to base-catalyzed hydrolysis (protodeboronation). In hindered systems, the palladium catalyst struggles to find the boronic acid (slow transmetallation), leaving the boronic acid exposed to the base/water for too long.

Corrective Actions:

  • Switch to the Pinacol Ester: Boronic acids are unstable. Convert 2,4-dimethylphenylboronic acid to its pinacol ester (or purchase it). Pinacol esters are significantly more resistant to hydrolysis, maintaining a steady concentration of nucleophile for the catalyst.

    • Protocol: Reflux the boronic acid with pinacol (1.1 eq) in toluene with a Dean-Stark trap before coupling.

  • The "Anhydrous" Protocol (The Fix): Water is the proton source for deboronation. While Suzuki coupling requires some base activation, you can minimize water.

    • Base: Switch from aqueous Na₂CO₃ to anhydrous K₃PO₄ or CsF .

    • Solvent: Use Dioxane or Toluene.

    • Add Trace Water: Add exactly 1-2 equivalents of water (relative to boron) to activate the boronate without flooding the system.

  • Ligand Selection (Critical): You must accelerate the transmetallation step to outcompete decomposition. Standard PPh₃ is insufficient.

    • Recommendation: Use SPhos or XPhos . These Buchwald ligands are electron-rich (facilitates oxidative addition) and bulky (creates a pocket that forces reductive elimination, even in di-ortho systems).

Troubleshooting Module 2: The "Dimer" Problem (Homocoupling)

Issue: You see a significant spot corresponding to the dimer of the boronic acid (2,2',4,4'-tetramethylbiphenyl).

Mechanism: Homocoupling is driven by the presence of oxygen, which re-oxidizes Pd(0) to Pd(II) in the presence of the boronate, or by "glazer-like" oxidative coupling.

Corrective Actions:

  • Degassing is Non-Negotiable: Balloon purging is often insufficient for hindered substrates requiring long reaction times.

    • Action: Perform 3 cycles of Freeze-Pump-Thaw on the solvent system before adding the catalyst.

  • Slow Addition: If the concentration of boronic acid is high, homocoupling is statistically favored.

    • Action: Add the boronic acid (or ester) solution dropwise over 1 hour using a syringe pump while the catalyst and aryl halide are already at reflux. This keeps the instantaneous concentration of boron low, favoring the cross-coupling with the aryl halide.

Optimized Protocol: Synthesis of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid

This protocol integrates the fixes above. It uses the Methyl Ester of the benzoic acid to prevent catalyst inhibition by the free carboxylic acid, followed by a trivial hydrolysis step.

Step 1: The Coupling (SPhos System)
  • Reagents:

    • Methyl 3-bromo-2-methylbenzoate (1.0 equiv)

    • 2,4-Dimethylphenylboronic acid pinacol ester (1.2 equiv)

    • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) [Pre-complexed Pd-SPhos G2 is even better].

    • Base: K₃PO₄ (3.0 equiv, anhydrous, finely ground).

    • Solvent: Toluene : Water (10:1 ratio). Note: The small amount of water is necessary for the boronate activation but limited to prevent deboronation.

  • Procedure:

    • Charge a reaction vial with the aryl bromide, boronate ester, K₃PO₄, and Pd-SPhos catalyst.

    • Seal the vial and purge with Argon for 5 minutes.

    • Add the degassed Toluene/Water mixture via syringe.

    • Heat to 100°C with vigorous stirring (1000 rpm) for 12–18 hours.

    • Monitor: Check LC-MS. If the bromide is consumed, proceed.

Step 2: Hydrolysis (To obtain the Acid)
  • Procedure:

    • Filter the Step 1 mixture through Celite to remove Pd black.

    • Concentrate the filtrate.

    • Redissolve in THF/MeOH (1:1) and add 2M NaOH (5 equiv).

    • Stir at 50°C for 2 hours (saponification).

    • Acidify with 1M HCl to pH 2. The target acid, 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid , will precipitate. Filter and dry.

Visualizing the Competition

The following diagram illustrates why the SPhos ligand and Anhydrous conditions are critical. They block the red pathways (By-products) and accelerate the green pathway (Product).

SuzukiPathways Start Start: Ar-Br + Ar'-B(OR)2 OxAdd Oxidative Addition (Pd-Ar-Br Complex) Start->OxAdd Fast with SPhos Deboron BY-PRODUCT 1: Protodeboronation (m-Xylene) Start->Deboron Base + Water (If TransMet is slow) Homo BY-PRODUCT 2: Homocoupling (Biaryl Dimer) Start->Homo Oxygen present TransMet Transmetallation (Rate Limiting Step due to Sterics) OxAdd->TransMet Blocked by Sterics (Needs Bulky Ligand) RedElim Reductive Elimination TransMet->RedElim Fast Product TARGET PRODUCT (Di-ortho Biaryl) RedElim->Product

Caption: Mechanistic competition in sterically hindered Suzuki coupling. Slow transmetallation (yellow node) increases the exposure of starting materials to by-product pathways (red nodes).

FAQ: Common User Queries

Q: Can I use Pd(PPh₃)₄? It's all I have in the fridge. A: Not recommended. Tetrakis(triphenylphosphine)palladium(0) is excellent for simple couplings, but for a di-ortho substituted system, the PPh₃ ligands are not bulky enough to force the reductive elimination, and the catalyst often decomposes (Pd black) before the reaction finishes. Expect yields <30%.

Q: Why do you recommend the methyl ester instead of the carboxylic acid starting material? A: Free carboxylic acids can bind to Palladium, forming unreactive carboxylate complexes. While you can use the acid with extra base (3-4 equiv), using the ester prevents this poisoning mechanism entirely and simplifies the organic extraction if purification is needed before hydrolysis.

Q: My reaction stalled at 60% conversion. Should I add more catalyst? A: Adding catalyst to a "dead" reaction rarely works well because the ligand has likely degraded or the Pd has precipitated.

  • Better approach: Filter the mixture into a fresh vial, add fresh catalyst AND fresh ligand , and degas again. However, it is usually more efficient to restart with optimized conditions (SPhos, higher temp).

References

  • Mechanism of Suzuki Homocoupling: Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide - Homocoupling." [Link]

  • Protodeboronation in Hindered Systems: Cox, P. A., et al. "Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation."[1] Journal of the American Chemical Society. [Link]

  • Synthesis of Sterically Crowded Biaryls (Phosphinous Acids): Wolf, C., & Xu, H.[4] "Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling." The Journal of Organic Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to HPLC Method Development and Validation for the Analysis of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid

As a Senior Application Scientist, this guide provides a robust, field-proven framework for developing and validating a High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-(2,4-Dimethylphenyl)-2-me...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a robust, field-proven framework for developing and validating a High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid. The principles and experimental logic detailed herein are designed to be a self-validating system, ensuring scientific integrity from initial scouting to final validation.

Chapter 1: Understanding the Analyte - The Foundation of Method Development

Before any practical work begins, a thorough understanding of the analyte, 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid, is paramount. Its chemical structure dictates its behavior in a chromatographic system.

Structural Analysis:

  • Carboxylic Acid Group (-COOH): This is an ionizable functional group, making the molecule's retention highly sensitive to the pH of the mobile phase.[1]

  • Aromatic Rings (Dimethylphenyl and Methylbenzoic): The presence of two aromatic rings indicates significant hydrophobicity and strong ultraviolet (UV) absorbance, making it an excellent candidate for Reversed-Phase HPLC with UV detection.

  • Methyl Groups (-CH3): These groups add to the overall non-polar character of the molecule.

Based on this structure, we can predict that the molecule is a weak acid with an estimated pKa in the range of 4-5, similar to other benzoic acid derivatives.[1] Its calculated LogP (a measure of hydrophobicity) is likely to be high, suggesting strong retention on a non-polar stationary phase.[2]

Chapter 2: Initial Method Scouting and Parameter Selection

The initial phase of method development involves making educated choices for the primary HPLC parameters based on the analyte's properties.

HPLC Mode and Detector Selection

Given the analyte's non-polar, aromatic nature, Reversed-Phase HPLC (RP-HPLC) is the logical choice.[3] This technique utilizes a non-polar stationary phase and a polar mobile phase, where separation is driven by hydrophobic interactions.[3]

For detection, a UV-Vis detector is ideal due to the presence of aromatic rings, which are strong chromophores. An initial wavelength scan of the analyte in the mobile phase should be performed. For aromatic carboxylic acids, a wavelength between 230-280 nm typically provides good sensitivity.

Column Chemistry Comparison

The choice of column stationary phase is a critical factor influencing selectivity. For this analyte, three common reversed-phase chemistries are worth considering:

Stationary PhaseRationale for SelectionPotential AdvantagesPotential Disadvantages
C18 (Octadecylsilane) The industry workhorse for RP-HPLC, offering strong hydrophobic retention. Ideal for non-polar compounds.High retention, excellent for separating hydrophobic molecules.[4]May provide excessive retention, leading to long run times or requiring high organic content in the mobile phase.
C8 (Octylsilane) Less hydrophobic than C18, offering a good balance of retention and analysis time.Reduced retention compared to C18, potentially leading to faster analysis times and better peak shapes for highly retained compounds.[5]May not provide sufficient retention if the analyte is not as hydrophobic as predicted.
Phenyl The phenyl groups on the stationary phase can offer alternative selectivity through π-π interactions with the analyte's aromatic rings.[6][7]Unique selectivity for aromatic compounds that may not be achievable on C18 or C8 phases.[7]Retention mechanism is more complex and can be less predictable than simple hydrophobic interactions.

A C18 column is an excellent starting point due to its high retentive power for hydrophobic molecules.

Chapter 3: Systematic Mobile Phase Optimization

Optimizing the mobile phase is crucial for achieving the desired retention, resolution, and peak shape.

Choice of Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in RP-HPLC.[8] Their properties can significantly impact the separation.

ParameterAcetonitrile (ACN)Methanol (MeOH)Recommendation for this Analyte
Elution Strength Higher elution strength, leading to shorter retention times.[8]Lower elution strength.[9]Start with ACN for faster initial scouting runs.
Selectivity Aprotic solvent with a strong dipole moment.Protic solvent capable of hydrogen bonding.The different properties mean that switching between ACN and MeOH is a powerful tool to alter selectivity if co-eluting peaks are an issue.[6]
System Pressure Lower viscosity results in lower backpressure.[8]Higher viscosity leads to higher backpressure.[8]ACN is preferred, especially for high-throughput analysis or when using long columns or small particle sizes.
UV Cutoff Lower UV cutoff (~190 nm), ideal for low-wavelength detection.Higher UV cutoff (~205 nm).ACN provides a more stable baseline at lower UV wavelengths.
Control of Mobile Phase pH

For an ionizable compound like 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid, pH control is the most critical parameter for achieving reproducible retention and symmetrical peak shapes.

The fundamental principle is ion suppression . To ensure the carboxylic acid is in its neutral, non-ionized form (R-COOH), the mobile phase pH must be kept low.[10][11] A good rule of thumb is to maintain the pH at least 2 units below the analyte's pKa.[10] Since the estimated pKa is 4-5, a mobile phase pH between 2.0 and 3.0 is ideal. This will maximize retention and prevent peak tailing caused by interactions between the ionized analyte and the stationary phase.[12][10][11]

Common acidic modifiers include:

  • Formic Acid (0.1%): Provides a pH of approximately 2.7 and is MS-friendly.

  • Trifluoroacetic Acid (TFA) (0.1%): Provides a lower pH (~2.0) and can improve peak shape but can cause ion suppression in mass spectrometry.

  • Phosphoric Acid: Used to create phosphate buffers for precise pH control, but not MS-compatible.[13]

Starting with a mobile phase of Water with 0.1% Formic Acid (Solvent A) and Acetonitrile with 0.1% Formic Acid (Solvent B) is a robust initial approach.

Method Development Workflow

The following workflow provides a systematic approach to developing the final method.

Caption: HPLC Method Development Workflow.

Chapter 4: The Developed Method and Performance Data

Following the systematic approach outlined, a robust and reliable method can be established.

Final Optimized HPLC Method Protocol

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Elution Mode: Isocratic at 60% Mobile Phase B. (This is a hypothetical final condition; it would be determined experimentally).

Comparative Performance Data

The table below illustrates hypothetical data from the optimization phase, comparing different mobile phase conditions.

ConditionRetention Time (min)Tailing FactorTheoretical Plates
Methanol-based 9.81.67,500
Acetonitrile-based 7.21.212,000
No pH Modifier 4.12.53,200

This data clearly demonstrates the superiority of the acetonitrile-based mobile phase with an acidic modifier, which provides a good retention time, excellent peak symmetry (Tailing Factor close to 1), and high efficiency (Theoretical Plates).

Chapter 5: Method Validation according to ICH Q2(R1) Guidelines

Once the method is developed, it must be validated to ensure it is suitable for its intended purpose.[14] The validation should follow the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16][17]

ICH_Validation cluster_params ICH Q2(R1) Validation Parameters Method Validated HPLC Method Specificity Specificity (Analyte vs. Impurities) Method->Specificity Linearity Linearity & Range (Proportional Response) Method->Linearity Accuracy Accuracy (Closeness to True Value) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Robustness Robustness (Resilience to Small Changes) Method->Robustness

Caption: Key Parameters for Method Validation.

Validation Experimental Protocols
  • Specificity: Analyze a placebo (matrix without the analyte) and a spiked sample to demonstrate that there are no interfering peaks at the retention time of the analyte.

  • Linearity: Prepare a series of at least five concentrations of the analyte. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[14]

  • Accuracy: Analyze samples with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration) and calculate the percent recovery.

  • Precision:

    • Repeatability: Perform at least six replicate injections of the same sample and calculate the Relative Standard Deviation (%RSD).

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument and compare the results.

  • Robustness: Intentionally make small variations to the method parameters (e.g., ±0.1 pH unit, ±2°C column temperature, ±5% organic modifier composition) and assess the impact on the results.[17]

Conclusion

This guide has outlined a systematic, science-driven approach to developing and validating an RP-HPLC method for the analysis of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid. By understanding the analyte's chemical properties, making informed initial choices, and systematically optimizing parameters—especially mobile phase pH—a robust, reliable, and accurate analytical method can be achieved. Adherence to ICH Q2(R1) guidelines for validation ensures the method's suitability for use in a regulated environment.

References

  • Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. [Link]

  • Hopkins, T. (2019, February 19). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. International Labmate. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • Mason Technology. (2024, February 9). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • Shimadzu. 7 Key Differences in the Use of Methanol and Acetonitrile. [Link]

  • International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • LCGC International. (2020, November 11). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • HELIX Chromatography. Separation of Benzoic acid, 3,5-dimethyl- on Newcrom R1 HPLC column. [Link]

  • Element Lab Solutions. Column Selection for HPLC Method Development. [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]

  • University POLITEHNICA of Bucharest. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. [Link]

  • Welch Materials, Inc. HPLC Column Selection Guide. [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 3,4-dimethyl- (CAS 619-04-5). [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • Research India Publications. Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. [Link]

  • CAS Common Chemistry. 3-Methylbenzoic acid. [Link]

  • PubChem. 2,4-Dimethylbenzoic acid. [Link]

  • NIST. Benzoic acid, 3-methyl-. [Link]

  • ResearchGate. 3-Methyl-2-(4-methylphenoxy)benzoic acid. [Link]

Sources

Comparative

Technical Guide: Spectral Characterization of 3-(2,4-Dimethylphenyl)-2-methylbenzoic Acid

Executive Summary & Strategic Context In modern drug discovery, ortho-substituted biphenyl scaffolds are privileged structures, frequently serving as core pharmacophores in kinase inhibitors and protein-protein interacti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In modern drug discovery, ortho-substituted biphenyl scaffolds are privileged structures, frequently serving as core pharmacophores in kinase inhibitors and protein-protein interaction disruptors. However, they present a unique analytical challenge: atropisomerism and restricted rotation .

This guide focuses on the interpretation of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid , a sterically crowded biphenyl. Unlike planar systems, the steric clash between the 2-methyl group on the benzoic acid ring (Ring A) and the 2'-methyl group on the phenyl ring (Ring B) forces the molecule into a twisted, non-planar conformation.

Why this comparison matters: Standard automated assignment algorithms often fail with these molecules because they do not account for the anisotropic shielding caused by the orthogonal ring orientation. This guide compares the target molecule against its synthetic precursors—3-bromo-2-methylbenzoic acid and 2,4-dimethylphenylboronic acid —to provide a self-validating logic for confirming successful cross-coupling.

Structural Analysis & Numbering Logic

Before interpreting spectra, we must define the magnetic environment. The molecule consists of two distinct aromatic domains linked by a single bond.

Structure cluster_0 Spectral Consequences Target Target Molecule: 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid RingA Ring A (Benzoic Acid) Restricted Rotation Source Target->RingA RingB Ring B (Phenyl) Electron Rich Target->RingB Sterics Steric Clash (Me-2 vs Me-2') RingA->Sterics C2-Methyl RingB->Sterics C2'-Methyl Shielding Upfield Shift of Methyls (Anisotropic Effect) Sterics->Shielding Broadening Line Broadening (If rotation rate ~ NMR timescale) Sterics->Broadening

Figure 1: Structural logic dictating spectral features. The steric clash forces a twist, shielding the ortho-substituents.

Experimental Protocol

To ensure reproducibility and minimize dimerization artifacts from the carboxylic acid, the following protocol is standardized.

Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl3.

    • Reasoning: The carboxylic acid proton is often broad or invisible in CDCl3 due to exchange. DMSO-d6 forms a strong hydrogen bond, stabilizing the -COOH proton as a sharp singlet/broad hump around 12-13 ppm.

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Temperature: 298 K (Standard).

    • Note: If broad signals are observed in the aliphatic region, run a Variable Temperature (VT) experiment at 350 K to coalesce rotamers.

1H NMR Interpretation: The Comparative Approach

We validate the structure by tracking the disappearance of precursor signals and the appearance of shielding patterns .

The Aliphatic Region (Methyl Groups)

This is the most diagnostic region. We expect three distinct singlets .

MoietyPrecursor Shift (ppm)Target Shift (ppm)Mechanistic Explanation
Ring B: 4'-Me ~2.30 (in Boronic Acid)~2.35 Distal to the biaryl axis. Minimal perturbation; behaves like a standard toluene methyl.
Ring A: 2-Me ~2.45 (in 3-Br-Benzoic Acid)~2.10 - 2.25 Diagnostic Upfield Shift. The orthogonal Ring B places this methyl group into its shielding cone.
Ring B: 2'-Me ~2.40 (in Boronic Acid)~2.05 - 2.20 Diagnostic Upfield Shift. Similarly shielded by Ring A.

Critical Observation: In the precursor (3-bromo-2-methylbenzoic acid), the 2-Me is deshielded (~2.45 ppm) due to the ortho-bromo and ortho-acid groups. In the product, despite being aromatic, the shielding effect of the twisted biphenyl often pushes these "internal" methyls upfield by 0.2–0.4 ppm relative to planar analogs.

The Aromatic Region (Coupling Patterns)

Ring A (Benzoic Acid): 3 protons (ABC System).

  • H-6 (ortho to COOH): ~7.6 - 7.8 ppm (Doublet, J ≈ 7.8 Hz). This is the most deshielded aromatic proton due to the electron-withdrawing carboxyl group.

  • H-5 (meta to COOH): ~7.3 ppm (Triplet/dd, J ≈ 7.8 Hz).

  • H-4 (ortho to Aryl): ~7.2 - 7.4 ppm (Doublet). Note: This proton may appear slightly upfield compared to the precursor due to shielding from Ring B.

Ring B (Dimethylphenyl): 3 protons (ABX/ABC System).

  • H-3' (between methyls): ~7.0 - 7.1 ppm (Singlet). A sharp singlet is characteristic of the proton isolated between two methyl groups.

  • H-6' (ortho to linkage): ~6.9 - 7.1 ppm (Doublet). Often shielded by Ring A.

  • H-5' (meta to linkage): ~7.0 ppm (Doublet of doublets).

13C NMR Interpretation

The 13C spectrum provides confirmation of the carbon skeleton count (16 carbons total).

Key Diagnostic Signals
Carbon TypeApprox.[1][2][3][4] Shift (ppm)Assignment Logic
C=O (Acid) 168 - 170 Characteristic carbonyl. Verifies the acid functionality is intact (compare to ester precursors ~166 ppm).
Quaternary C-1 (Ring A) 130 - 135 Ipso to COOH.
Quaternary C-3 (Ring A) 140 - 145 Ipso to Ring B. Significant downfield shift due to biaryl linkage.
Quaternary C-1' (Ring B) 135 - 140 Ipso to Ring A.
Methyl Carbons 19 - 21 Three signals. The "internal" methyls (2-Me, 2'-Me) often appear slightly upfield (19-20 ppm) compared to the distal 4'-Me (21 ppm).

Advanced Validation: 2D NMR Workflow

To conclusively distinguish between the 2-Me and 2'-Me groups (which may overlap in 1D), an HMBC (Heteronuclear Multiple Bond Correlation) experiment is required.

Workflow Start Unassigned Methyl Singlets (Region 2.0 - 2.4 ppm) HMBC Run HMBC Experiment (Long-range C-H coupling) Start->HMBC Branch1 Methyl A correlates to Carbonyl (C=O) HMBC->Branch1 Correlation Observed? Branch2 Methyl B correlates to Quaternary C-Ar only HMBC->Branch2 Conclusion1 Assignment: Ring A (2-Me) (3-bond coupling to C=O is rare but possible via C1 or 3-bond to C1/C3) Branch1->Conclusion1 Conclusion2 Assignment: Ring B (2'-Me/4'-Me) Branch2->Conclusion2

Figure 2: HMBC logic for distinguishing methyl regioisomers.

Specific HMBC Correlations:

  • Ring A Methyl (2-Me): Will show a strong 3-bond correlation to the ipso-carbon (C1) bearing the carboxylic acid. It may also show a weak 4-bond correlation to the Carbonyl carbon.

  • Ring B Methyls:

    • 2'-Me: Correlates to the quaternary carbon C1' (linked to Ring A).

    • 4'-Me: Correlates to C3' and C5' (protonated carbons), distinguishing it from the 2'-Me.

References

  • TCI Chemicals. 3-Bromo-2-methylbenzoic Acid Product Analysis. (Precursor Data).[5]

  • Raines Lab. Characterization of Boronic Acids: 1H NMR of 2,4-dimethylphenylboronic acid.

  • National Institute of Standards and Technology (NIST). Benzoic acid, 3-bromo-, methyl ester Mass & NMR Data.

  • ChemicalBook. Benzoic acid, 2-(2,4-dimethylbenzoyl)- Synthesis and Spectral Properties. (Isomer Comparison).

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(2,4-Dimethylphenyl)-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Context 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid is a biaryl carboxylic acid. Its structure presents several key features th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Context

3-(2,4-Dimethylphenyl)-2-methylbenzoic acid is a biaryl carboxylic acid. Its structure presents several key features that will dictate its fragmentation in a mass spectrometer: a carboxylic acid group, a methyl group ortho to the carboxyl function, and a 2,4-dimethylphenyl substituent. The interplay of these groups, particularly the "ortho effect" and the fragmentation of the biaryl linkage, will be central to its mass spectral signature.[1][2]

To build a predictive model for its fragmentation, we will draw comparisons with the known fragmentation patterns of:

  • Benzoic Acid : The fundamental building block.

  • 2-Methylbenzoic Acid (o-Toluic Acid) : To understand the influence of the ortho-methyl group.

  • Biaryl Compounds : To predict the behavior of the phenyl-phenyl bond.

  • 2,4-Dimethylaniline : As a proxy for the fragmentation of the 2,4-dimethylphenyl moiety.

Experimental Design and Considerations

For the analysis of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid, a standard approach using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is proposed. This technique is well-suited for relatively volatile and thermally stable small molecules.

Proposed GC-MS Protocol
ParameterRecommended SettingRationale
Injector Temperature 250-280 °CEnsures complete vaporization without thermal degradation.
Column Non-polar (e.g., DB-5ms)Provides good separation for aromatic compounds.
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 minA standard temperature program to elute the analyte efficiently.
Ion Source Temperature 230 °CA typical temperature for electron ionization sources.[2]
Ionization Energy 70 eVStandard energy for generating reproducible fragmentation patterns.[2]

It is crucial to perform a blank run with the solvent to identify any background contaminants. Derivatization, for instance, with a silylating agent like BSTFA, could be employed to increase volatility and improve chromatographic peak shape, although this will alter the fragmentation pattern.[3]

Predicted Fragmentation Pathways: A Comparative Analysis

The fragmentation of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid is expected to be a composite of the fragmentation patterns of its structural components. The molecular ion (M+) is anticipated to be clearly visible due to the presence of two aromatic rings which stabilize the radical cation.[1]

Initial Fragmentation Steps

The primary fragmentation events are likely to involve the carboxylic acid group, driven by the stability of the resulting ions.

  • Loss of a Hydroxyl Radical (•OH, -17 Da): This is a common fragmentation pathway for benzoic acids, leading to a stable acylium ion.[4][5] For our target molecule, this would result in a fragment at m/z 223.

  • Loss of a Carboxyl Radical (•COOH, -45 Da): Cleavage of the bond between the aromatic ring and the carboxyl group can lead to the loss of the entire carboxyl group.[6] This would produce a fragment at m/z 195.

  • Decarboxylation (Loss of CO₂, -44 Da): While more common in certain ionization techniques, decarboxylation can occur, especially with ortho-substituents that can facilitate this loss through rearrangement.[5] This would yield a fragment at m/z 196.

The "Ortho Effect"

The presence of the 2-methyl group is expected to induce an "ortho effect," a characteristic fragmentation pattern for ortho-substituted benzoic acids. This involves the loss of a water molecule (H₂O, -18 Da) from the molecular ion through a cyclization rearrangement.[2] This would generate a prominent ion at m/z 222.

Fragmentation of the Biaryl Core and Dimethylphenyl Moiety

Following the initial losses from the carboxylic acid, further fragmentation of the biaryl structure is expected.

  • Loss of a Methyl Radical (•CH₃, -15 Da): Biaryl compounds with methyl substituents often show the loss of a methyl group.[1] This could occur from either the 2-methyl or the 2,4-dimethylphenyl group.

  • Fragmentation of the 2,4-Dimethylphenyl Group: The fragmentation of 2,4-dimethylaniline shows a strong molecular ion and a significant peak corresponding to the loss of a hydrogen atom, followed by the loss of HCN.[7][8] While the aniline group is not present in our target molecule, the stability of the dimethylphenyl cation suggests that fragments corresponding to this moiety (e.g., m/z 105) might be observed.

Comparative Fragmentation Summary
CompoundMolecular Ion (m/z)Key Fragments (m/z) and Neutral Losses
Benzoic Acid122105 (-OH), 77 (-COOH)[4]
2-Methylbenzoic Acid136119 (-OH), 118 (-H₂O, ortho effect), 91 (-COOH)[9][10]
3-(2,4-Dimethylphenyl)-2-methylbenzoic Acid (Predicted) 240 223 (-OH), 222 (-H₂O, ortho effect), 195 (-COOH), 225 (-CH₃)

Visualizing the Fragmentation

The following diagrams illustrate the predicted fragmentation pathways.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve in Solvent filter Filter (0.22 µm) dissolve->filter injection Inject into GC filter->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analyzer ionization->detection spectrum Mass Spectrum Generation detection->spectrum interpretation Fragmentation Pattern Interpretation spectrum->interpretation

Caption: Proposed workflow for GC-MS analysis.

Predicted Fragmentation Pathway

G cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M [M]+• m/z 240 F223 m/z 223 M->F223 - •OH F222 m/z 222 M->F222 - H₂O (ortho effect) F195 m/z 195 M->F195 - •COOH F223->F195 - CO F208 m/z 208 F223->F208 - •CH₃ F207 F207 F180 F180 F194 m/z 194

Caption: Key predicted fragmentation pathways.

Conclusion

The mass spectrum of 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid is predicted to be rich in information, with characteristic fragments arising from the carboxylic acid group, an ortho-effect-driven water loss, and subsequent fragmentation of the biaryl core. By comparing its expected fragmentation to that of simpler, related molecules, a robust hypothesis for its mass spectral behavior can be formed. This comparative approach is invaluable for the tentative identification of novel compounds in complex matrices and for guiding further structural elucidation studies.

References

  • International Journal of ChemTech Research. The mass spectral fragmentation of substituted m-terphenyl and biarylderivatives. Available from: [Link]

  • Trofimov, B. A., et al. "Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids." Journal of Analytical Chemistry 67.9 (2012): 772-783. Available from: [Link]

  • PubChem. 2,4-Dimethylaniline. National Center for Biotechnology Information. Available from: [Link]

  • NIST. Benzoic acid, 2-methyl-. In: NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

  • mzCloud. 2 Methylbenzoic acid. Available from: [Link]

  • SIELC Technologies. 2,4-Dimethylaniline. Available from: [Link]

  • SpectraBase. 2,4-Dimethyl-aniline. Wiley. Available from: [Link]

  • NIST. Benzoic acid, 2-methyl-, methyl ester. In: NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

  • FooDB. Showing Compound 2-Methylbenzoic acid (FDB098186). Available from: [Link]

  • PubChem. 2-Methylbenzoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Harvey, D. J. "Mass spectrometry of the trimethylsilyl derivatives of the prostaglandins." Biomedical Mass Spectrometry 4.6 (1977): 367-373. Available from: [Link]

  • chemcraft.su. 2,4-Dimethylaniline, 99%. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Available from: [Link]

  • Prasain, J. Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

Sources

Comparative

Spectroscopic Discrimination of Biaryl Scaffolds: A Guide to 3-(2,4-Dimethylphenyl)-2-methylbenzoic Acid Identification

Executive Summary & Application Context Target Molecule: 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid Primary Application: Pharmaceutical Intermediate (Sartan analogs/Kinase Inhibitors), Agrochemical Scaffolds. Synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Target Molecule: 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid Primary Application: Pharmaceutical Intermediate (Sartan analogs/Kinase Inhibitors), Agrochemical Scaffolds. Synthesis Context: Typically synthesized via Suzuki-Miyaura cross-coupling of 3-bromo-2-methylbenzoic acid and 2,4-dimethylphenylboronic acid.

This guide addresses the critical challenge of distinguishing the target biaryl product from its regioisomers and unreacted starting materials. Unlike standard benzoic acids, this molecule exhibits a distinct "Ortho-Effect" —a steric phenomenon that alters the carbonyl frequency, serving as a primary validation marker.

Mechanistic Insight: The "Ortho-Effect" in IR

To accurately identify this molecule, one must understand the steric environment of the carbonyl group.

The Steric Inhibition of Resonance (SIR)

In a standard conjugated benzoic acid, the carbonyl (C=O) group is coplanar with the benzene ring, allowing


-electron delocalization. This conjugation weakens the C=O bond, lowering its stretching frequency to ~1680–1690 cm⁻¹ .

However, in 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid :

  • The 2-methyl group (ortho to COOH) creates significant steric bulk.

  • The 3-biaryl group adds further steric pressure.

  • Result: The carboxyl group is forced out of plane (twisted) relative to the aromatic ring to minimize steric repulsion.[1][2]

  • Spectral Consequence: Resonance is inhibited. The C=O bond retains more double-bond character, shifting the absorption to a higher frequency (~1700–1715 cm⁻¹) , resembling an aliphatic acid rather than an aromatic one [1, 2].

Senior Scientist Note: If your carbonyl peak appears at 1680 cm⁻¹, suspect the absence of the ortho-methyl group (regioisomer contamination) or planarization due to crystal packing anomalies, though the latter is rare in this scaffold.

Comparative Spectral Analysis

The following data compares the Target Molecule against its critical process impurities (Starting Materials).

Table 1: Diagnostic Peak Assignments
Functional GroupVibration ModeTarget Molecule (Wavenumber cm⁻¹)Impurity: 3-Bromo-2-methylbenzoic acid Impurity: 2,4-Dimethylphenylboronic acid
O-H (Acid) Stretch (H-bonded dimer)2500–3300 (Broad, Very Strong)2500–3300 (Broad)~3200–3400 (Sharper, Boronic OH)
C=O[3] (Carboxyl) Stretch (SIR Shifted)1700–1715 (Strong)1690–1705Absent
C=C (Aromatic) Ring Breathing1600, 1580, 1490 1590, 14601610, 1500
Fingerprint (Ring A) Out-of-plane (oop) Bending740–760 (1,2,3-trisubstituted)740–760N/A
Fingerprint (Ring B) Out-of-plane (oop) Bending810–830 (1,2,4-trisubstituted)N/A810–830
C-Br StretchAbsent ~500–600 (Weak/Med)Absent
B-O StretchAbsent Absent1330–1380 (Strong, Broad)
Key Discrimination Logic:
  • Target vs. Boronic Acid: Look for the C=O peak . If 1700+ cm⁻¹ is missing, the coupling failed. Also, the Boronic acid shows a massive B-O band at ~1350 cm⁻¹ which must be absent in the pure product [3].

  • Target vs. Bromide Precursor: This is the hardest separation. Both have the acid group and the 1,2,3-substituted ring. The discriminator is the appearance of the 1,2,4-substituted pattern (810–830 cm⁻¹) from the new phenyl ring and the disappearance of the low-frequency C-Br bands.

Experimental Protocol: ATR-FTIR Validation

This protocol prioritizes speed and reproducibility using Attenuated Total Reflectance (ATR), the industry standard for solid-state pharmaceutical intermediates.

Materials & Equipment[4]
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe ATR crystal (Diamond preferred for hardness).

  • Solvent: Isopropanol (IPA) for cleaning.

Step-by-Step Methodology
  • Background Collection: Clean the crystal with IPA. Collect a background air spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and H₂O.

  • Sample Prep: Place approximately 5–10 mg of the dry solid product onto the center of the crystal.

    • Critical: Ensure the sample is a fine powder. If the crystals are large, crush them gently with a spatula to ensure good contact.

  • Compression: Apply pressure using the ATR anvil. Monitor the "Force Gauge" or "Energy Throughput." Aim for uniform contact without over-tightening (which can crack ZnSe crystals).

  • Acquisition: Scan from 4000 cm⁻¹ to 600 cm⁻¹ .

    • Scans: 64 scans (improves Signal-to-Noise ratio).

    • Resolution: 4 cm⁻¹.

  • Post-Processing: Apply "ATR Correction" (if your software supports it) to account for the depth of penetration dependence on wavelength. Normalize the C=O peak to 1.0 Absorbance units for comparison.

Decision Workflows (Visualized)

Diagram 1: Synthesis & QC Workflow

This workflow illustrates where IR analysis fits into the Suzuki coupling process control.

QC_Workflow Start Start: Suzuki Coupling Crude Crude Isolation (Biphasic Workup) Start->Crude Pd(OAc)2 / Base Purification Recrystallization (EtOH/H2O) Crude->Purification Remove Pd black IR_Analysis FTIR Analysis (ATR Method) Purification->IR_Analysis Dry Solid Decision QC Decision IR_Analysis->Decision Decision->Start Fail: No Reaction Decision->Purification Fail: Impurity Detected

Caption: Operational workflow for integrating FTIR into the synthesis and purification of the biaryl target.

Diagram 2: Spectral Interpretation Logic

A self-validating logic tree to determine product identity based on the data in Table 1.

Spectral_Logic Check_CO Check 1700-1715 cm⁻¹ (C=O Stretch) Check_BO Check 1330-1380 cm⁻¹ (B-O Stretch) Check_CO->Check_BO Present (>1700) Result_Regio FAIL: Regioisomer/No Ortho-Me Check_CO->Result_Regio Shifted (<1690) or Absent Check_Fingerprint Check 810-830 cm⁻¹ (1,2,4-Substituted Ar) Check_BO->Check_Fingerprint Absent Result_SM1 FAIL: Unreacted Boronic Acid Check_BO->Result_SM1 Strong Peak Present Result_Success CONFIRMED: Target Molecule Check_Fingerprint->Result_Success Peaks Present Result_SM2 FAIL: Unreacted Bromide Check_Fingerprint->Result_SM2 Absent

Caption: Decision tree for validating the target molecule structure and ruling out specific impurities.

References

  • Smith, B. C. (2020). Infrared Spectroscopy of Aromatic Compounds: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]

  • Glaser, R., et al. (2003). Polar, Steric, and Hydrogen-Bonding Effects in Ortho-Substituted Benzoic Acids. Journal of Chemical Theory and Computation. (Contextual grounding for the Ortho-Effect shift).
  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.
  • NIST Chemistry WebBook. Benzoic acid, 3,4-dimethyl- IR Spectrum. [Link] (Used as reference for dimethylphenyl substitution patterns).

  • Sandiego.edu. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link] (Context for synthesis and impurity profile).

Sources

Validation

Comparative Bioactivity Profile: Substituted Biphenyl Carboxylic Acids

Content Type: Publish Comparison Guide Executive Summary Biphenyl carboxylic acids (BCAs) represent a "privileged scaffold" in medicinal chemistry, serving as the structural foundation for a diverse class of non-steroida...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide

Executive Summary

Biphenyl carboxylic acids (BCAs) represent a "privileged scaffold" in medicinal chemistry, serving as the structural foundation for a diverse class of non-steroidal anti-inflammatory drugs (NSAIDs) and emerging antimicrobial agents.[1] Their bioactivity is governed by the unique torsion angle between the two phenyl rings—a feature modulated by steric hindrance at the ortho positions—and the electronic character of substituents at the meta and para positions.

This guide provides a technical comparison of substituted BCAs, specifically analyzing their dual-functionality as COX-2 inhibitors and antimicrobial agents . By synthesizing data from recent structure-activity relationship (SAR) studies, we evaluate how specific substitutions (e.g., -F, -CF3, -decanoyl) shift the therapeutic window from anti-inflammatory to antimicrobial efficacy.

Structure-Activity Relationship (SAR) Analysis

The bioactivity of biphenyl carboxylic acids is not merely a function of functional groups but of molecular conformation.

The Ortho-Effect and Torsion Angles
  • Anti-inflammatory Potency: The binding pocket of Cyclooxygenase (COX) enzymes requires a specific twisted conformation of the biphenyl rings. Ortho-substitution often introduces significant steric bulk, forcing the rings into a perpendicular arrangement that may reduce affinity compared to the more planar meta- or para-substituted analogs.

  • Mechanism: Unsubstituted or para-substituted derivatives typically exhibit higher COX inhibition. For example, ortho-phenylbenzoic acid derivatives show reduced inhibition of hippuric acid formation compared to their para counterparts due to steric hindrance preventing optimal active site alignment.

Electronic Modulation (Meta/Para)
  • Antimicrobial Efficacy: Introduction of electron-withdrawing groups (EWGs) such as Fluorine (-F) or Trifluoromethyl (-CF3) at the meta position significantly enhances lipophilicity. This allows the molecule to penetrate the lipid bilayer of Gram-negative bacteria (E. coli, P. aeruginosa).

  • Synergy: Bis-fluorination (e.g., 3,5-difluoro derivatives) has been observed to act synergistically, yielding lower Minimum Inhibitory Concentrations (MIC) than mono-substituted variants.

Comparative Bioactivity Data

The following tables summarize experimental data comparing substituted BCAs against standard therapeutic agents.

Table 1: COX-2 Inhibition Profile (Anti-inflammatory)

Data synthesized from comparative in vitro enzyme inhibition assays.[2][3]

Compound ClassSubstitution PatternIC50 (COX-2) [μM]Selectivity Index (SI)Performance vs. Standard
Standard Celecoxib 0.30 >300 Reference
StandardMefenamic Acid5.30LowLow Potency
BCA DerivativeUnsubstituted Biphenyl-4-COOH> 50.0N/AInactive
BCA Derivative4'-Methyl-2-(substituted)0.57 – 0.72186 – 242High Potency
BCA Derivative2,3-Diarylquinoline hybrid0.077~1298Superior Selectivity
BCA DerivativeOrtho-substituted> 10.0LowPoor Binding (Steric)

Insight: Hybridization of the BCA scaffold (e.g., with quinoline or benzoxazine) can surpass the selectivity of Celecoxib, whereas simple ortho-substitution often degrades potency.

Table 2: Antimicrobial & Antifungal Efficacy

Data based on MIC values against representative pathogens.

CompoundFunctional ModificationTarget OrganismMIC (μg/mL)Activity Level
Ethyl 4-biphenyl carboxylate Esterification (Ethyl)Candida albicans512 – 1024Moderate
Decanoyl 4-biphenyl carboxylate Long-chain Ester (Decanoyl)Candida spp.[4]512Good
Bis-Fluoro Derivative (5D) Meta-Bis-FluorinationE. coli / S. aureus12.5 – 25.0Potent
BCA-Hydrazide Hydrazide linkerB. subtilis25.0 – 50.0Moderate
Standard Fluconazole Candida albicans0.25 – 1.0 Superior

Insight: While simple BCA esters show moderate antifungal activity, they require high concentrations compared to azoles. However, fluorinated derivatives show competitive antibacterial potential, particularly against resistant strains.

Mechanism of Action Visualization

The following diagram illustrates the divergent pathways by which substituted BCAs exert their biological effects, highlighting the critical role of the "Twist Angle" and "Lipophilicity."

BCA_Mechanism Scaffold Biphenyl Carboxylic Acid (Scaffold) Subst_Ortho Ortho-Substitution (Steric Bulk) Scaffold->Subst_Ortho Subst_MetaPara Meta/Para-Substitution (Halogens: -F, -CF3) Scaffold->Subst_MetaPara Esterification Esterification (Long Chain/Hydrazide) Scaffold->Esterification Twist Increased Torsion Angle (Non-Planar) Subst_Ortho->Twist Forces Perpendicularity Lipophilicity Increased Lipophilicity (LogP > 3.0) Subst_MetaPara->Lipophilicity Electronic Effect Fungal Fungal Cell Wall (Ergosterol Pathway) Esterification->Fungal COX COX-2 Enzyme Pocket Twist->COX Steric Clash Membrane Bacterial Cell Membrane Lipophilicity->Membrane Penetration Outcome_LowCOX Reduced COX Inhibition (Poor Binding) COX->Outcome_LowCOX Outcome_AntiBac Membrane Disruption (Antimicrobial) Membrane->Outcome_AntiBac Outcome_AntiFung Growth Inhibition (Antifungal) Fungal->Outcome_AntiFung Outcome_HighCOX High COX-2 Selectivity (If Hybridized)

Figure 1: Divergent SAR pathways for Biphenyl Carboxylic Acid derivatives. Ortho-substitution tends to hinder COX binding via steric twist, while meta-halogenation enhances antimicrobial membrane penetration.

Experimental Protocols

To ensure reproducibility, the following protocols utilize standard methodologies validated in recent literature.

Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling

Primary method for generating the biphenyl core.[1]

  • Reagents: 4-Bromobenzoic acid (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), Na2CO3 (2 M aq. solution), and 1,4-Dioxane.

  • Setup: Degas the solvent stream with nitrogen for 15 minutes. Combine reagents in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Reflux at 100°C for 12–24 hours under inert atmosphere. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Cool to room temperature. Acidify with 1N HCl to precipitate the carboxylic acid. Filter the solid, wash with water, and recrystallize from ethanol.

  • Validation: Confirm structure via 1H-NMR (distinct biphenyl region 7.3–8.0 ppm) and IR (C=O stretch ~1680–1700 cm⁻¹).

Protocol B: In Vitro COX-2 Inhibition Assay

Colorimetric screening method.

  • Enzyme Prep: Use recombinant human COX-2 enzyme.

  • Incubation: Incubate enzyme with test compound (0.01 – 100 μM) in Tris-HCl buffer (pH 8.0) containing hematin and phenol for 10 minutes at 25°C.

  • Initiation: Add Arachidonic Acid (substrate) to initiate the reaction.

  • Measurement: Monitor the conversion of the colorimetric substrate (e.g., TMPD) oxidized during the peroxidase activity of COX. Measure Absorbance at 590 nm.

  • Calculation:

    
    . Plot Log[Concentration] vs. % Inhibition to determine IC50.
    
Protocol C: Broth Microdilution (Antimicrobial)

Standard: CLSI Guidelines.

  • Inoculum: Prepare bacterial suspension (E. coli ATCC 25922) adjusted to 0.5 McFarland standard.

  • Dilution: In a 96-well plate, prepare serial two-fold dilutions of the biphenyl derivative in DMSO/Mueller-Hinton Broth (range: 512 to 0.5 μg/mL).

  • Control: Include Ciprofloxacin (positive control) and DMSO (solvent control).

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

References

  • Scholars Research Library. (2023). Synthesis and biological evaluation of some novel 1,3,4-oxadiazoles derived from bi phenyl 4- carboxylic acid.

  • ResearchGate. (2023). Synthesis of 4′-substituted biphenyl-4-carboxylic acids: Antibacterial activity and SARs.

  • Journal of Chemical and Pharmaceutical Research. (2017). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity.

  • Royal Society of Chemistry (RSC). (2023). Synthesis, in vitro COX-1/COX-2 inhibition testing of novel derivatives.

  • MDPI. (2024).[5] Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors.

  • National Institutes of Health (NIH). (2023). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors.

  • Arabian Journal of Chemistry. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.

Sources

Safety & Regulatory Compliance

Safety

3-(2,4-Dimethylphenyl)-2-methylbenzoic acid proper disposal procedures

Executive Summary & Operational Context Objective: To establish a standardized, safe, and compliant disposal protocol for 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid (CAS: 1035255-04-1). Operational Context: This compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

Objective: To establish a standardized, safe, and compliant disposal protocol for 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid (CAS: 1035255-04-1).

Operational Context: This compound is a biaryl carboxylic acid intermediate often used in drug discovery and organic synthesis. While not classified as an "acutely toxic" P-listed waste under RCRA, its acidic nature and potential for aquatic toxicity require strict segregation from general organic waste streams to prevent incompatible phase reactions (e.g., exotherms with strong bases) and environmental contamination.

Immediate Directive:

  • DO NOT dispose of down the drain.[1]

  • DO NOT mix with strong oxidizers (e.g., Nitric acid, Peroxides) or strong bases.

  • DO segregate as Solid Organic Waste (if pure) or Non-Halogenated Organic Solvent Waste (if in solution).

Chemical Profile & Hazard Assessment

Effective disposal begins with accurate characterization.[2] This compound behaves as a typical weak organic acid.

ParameterData / CharacteristicOperational Implication
Chemical Structure Biaryl Carboxylic AcidAcidic functionality; potential for salt formation.
Physical State Solid (Powder/Crystalline)Dust explosion hazard if aerosolized during disposal.
Solubility DMSO, Methanol, DCMWaste will often be generated as a solvent mixture.
Acidity (

)
~4.0 – 5.0 (Predicted)Incompatible with Cyanides/Sulfides (risk of gas evolution).
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Requires PPE (Nitrile gloves, safety glasses) during handling.
RCRA Status Non-Listed (unless characteristic)Dispose via licensed incineration; do not landfill.

Waste Stream Segregation Logic (The Self-Validating System)

To ensure safety, we utilize a "Cradle-to-Grave" tracking system.[3] The disposal path is determined by the physical state and the solvent matrix.

Disposal Decision Matrix

DisposalFlow Start Waste Generation: 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid StreamA STREAM A: Solid Organic Waste (Trace Chem Contaminated) Solid->StreamA Pack in HDPE/Glass SolventCheck Solvent Type? Liquid->SolventCheck StreamB STREAM B: Non-Halogenated Organic Solvents (MeOH, DMSO, Acetone) SolventCheck->StreamB No Halogens StreamC STREAM C: Halogenated Organic Solvents (DCM, Chloroform) SolventCheck->StreamC Contains Halogens

Figure 1: Decision tree for selecting the correct waste stream based on physical state and solvent composition.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Spill Residue)

Use this for: Expired reagent, weighing paper residues, or spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "3-(2,4-Dimethylphenyl)-2-methylbenzoic acid (Solid)."

    • Hazard Checkbox: Irritant.[4]

  • Transfer: Transfer solid using a chemically resistant spatula or powder funnel to minimize dust generation.

  • Sealing: Ensure the cap is screw-tight. Do not use Parafilm as a primary seal.

  • Storage: Store in the Solid Waste Satellite Accumulation Area until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)

Use this for: Mother liquors, filtrates, or HPLC effluent.

  • pH Check: If the solution is highly acidic (pH < 2) due to added mineral acids, neutralize to pH 5–9 using Sodium Bicarbonate before adding to the organic waste container to prevent container corrosion (unless using rated safety cans).

  • Segregation:

    • If dissolved in DMSO/Methanol/Ethyl Acetate: Pour into Non-Halogenated waste carboy.

    • If dissolved in DCM/Chloroform: Pour into Halogenated waste carboy.

  • Volume Control: Never fill waste carboys >90% full to allow for thermal expansion.

  • Secondary Containment: Ensure the carboy sits within a secondary tray capable of holding 110% of the container's volume.

Protocol C: Empty Containers
  • Triple Rinse: Triple rinse the empty reagent bottle with a compatible solvent (e.g., Acetone).

  • Rinsate Disposal: Dispose of the rinsate into the Non-Halogenated solvent waste stream.

  • Defacing: Cross out the original label and mark "EMPTY."

  • Disposal: Place the clean, dry container in the glass recycling or trash, depending on facility rules.

Emergency Spill Management (SWIMS Protocol)

In the event of a spill, immediate action prevents exposure and contamination.[5]

StepActionTechnical Rationale
S topStop the spill at the source.Prevent further release if safe to do so.[6][7]
W arnWarn others in the immediate vicinity.Alert colleagues to avoid tracking the powder.
I solateIsolate the area.Close lab doors; use caution tape if necessary.
M inimizeSolid Spill: Cover with wet paper towels to prevent dust.Liquid Spill: Cover with absorbent pads.Prevents aerosolization (inhalation hazard).[8]
S ecureClean up using the Neutralization Method .See below.

Neutralization Cleanup (Specific to Carboxylic Acids):

  • Don PPE (Nitrile gloves, lab coat, goggles, N95 mask if dust is visible).

  • Cover the spill with Sodium Carbonate (Soda Ash) or Sodium Bicarbonate .

  • Mix gently until any fizzing stops (neutralization of the acid).

  • Sweep up the resulting solid into a dustpan.

  • Dispose of as Solid Hazardous Waste (Protocol A).

  • Wash the area with soap and water.[4][8][9][10][11]

Regulatory Framework & Compliance

This protocol aligns with the following regulatory standards:

  • EPA RCRA (40 CFR 261): While 3-(2,4-Dimethylphenyl)-2-methylbenzoic acid is not a P- or U-listed waste, it is regulated as a chemical waste requiring incineration. The "Cradle-to-Grave" responsibility mandates that the generator (you) properly identifies and packages the waste [1].

  • OSHA (29 CFR 1910.1450): "Occupational Exposure to Hazardous Chemicals in Laboratories" standard requires the maintenance of a Chemical Hygiene Plan (CHP) that includes provisions for waste disposal [2].

  • Green Chemistry: Incineration is preferred over landfilling to ensure total destruction of the biaryl structure, preventing accumulation in aquatic ecosystems.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link][12]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[13] Washington, DC: The National Academies Press.[13] [Link]

  • PubChem. Benzoic Acid Derivatives Safety Data (General Read-Across). National Library of Medicine. [Link]

Sources

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